5-Chloro-3-nitropyridine-2-carboxylic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-chloro-3-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPFKOHEDBKQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696190 | |
| Record name | 5-Chloro-3-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899423-94-0 | |
| Record name | 5-Chloro-3-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-3-nitropyridine-2-carboxylic acid: A Key Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Heterocycle
5-Chloro-3-nitropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its strategic importance lies in the unique arrangement of three distinct reactive sites on the pyridine core: a carboxylic acid group, a chloro substituent, and a nitro group. This trifecta of functionalities allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the nitro group and the chloro atom activates the pyridine ring for nucleophilic aromatic substitution, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. This guide offers a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this pivotal molecule.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 899423-94-0 | [3] |
| Molecular Formula | C₆H₃ClN₂O₄ | [4] |
| Molecular Weight | 202.55 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Chloro-3-nitropicolinic acid | [5] |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis Strategies: A Multi-Step Approach
One potential pathway begins with the readily available 2-amino-5-chloropyridine. This starting material can undergo nitration to introduce the nitro group at the 3-position. Subsequent transformation of the amino group to a nitrile, followed by hydrolysis, would yield the desired carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 2-Amino-5-chloropyridine
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 2-amino-5-chloropyridine.
-
Maintain the temperature at 0-5 °C and add a mixture of concentrated nitric acid and sulfuric acid dropwise. The nitration of 2-amino-5-chloropyridine is a well-established procedure.[6]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-amino-5-chloro-3-nitropyridine.
Step 2: Sandmeyer Reaction to form 5-Chloro-3-nitropyridine-2-carbonitrile
-
Dissolve the 2-amino-5-chloro-3-nitropyridine in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Add the cold diazonium salt solution to the copper(I) cyanide solution. The use of copper(I) cyanide in a Sandmeyer reaction is a standard method for converting an amino group to a nitrile.[7]
-
Warm the reaction mixture to room temperature and then heat to facilitate the reaction.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield 5-chloro-3-nitropyridine-2-carbonitrile.[8]
Step 3: Hydrolysis to this compound
-
Reflux the 5-chloro-3-nitropyridine-2-carbonitrile in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid). The hydrolysis of nitriles to carboxylic acids is a fundamental organic transformation.[9][10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to induce precipitation of the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the final product, this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three functional groups, allowing for a diverse range of subsequent chemical modifications.
-
Carboxylic Acid Group: This group is readily converted into esters, amides, and acid chlorides. Amide bond formation is particularly important for the synthesis of bioactive molecules, often facilitated by coupling reagents like DCC.[11]
-
Chloro Group: The chlorine atom is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular architectures.[1]
-
Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is crucial for many synthetic strategies, as the resulting aminopyridine derivatives are valuable intermediates in their own right.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a highly sought-after intermediate in the pharmaceutical and agrochemical industries.
Pharmaceutical Applications
Nitropyridine derivatives are integral components of many bioactive molecules, including kinase inhibitors.[11][12] The this compound scaffold provides a rigid framework that can be elaborated to target the active sites of various enzymes. For instance, the carboxylic acid can be coupled with different amines to generate a library of amides for screening against a panel of kinases. The chloro and nitro groups offer further points for diversification to optimize potency and selectivity.
Caption: Role as a scaffold in generating kinase inhibitor libraries.
Agrochemical Applications
The pyridine ring is a common motif in many herbicides and insecticides.[1][2] The reactivity of this compound allows for the synthesis of novel agrochemicals. For example, nucleophilic displacement of the chloride with various functionalized alcohols or thiols can lead to the discovery of compounds with potent herbicidal or insecticidal activity. The development of new agrochemicals is crucial for ensuring food security, and this versatile building block provides a valuable tool for researchers in this field.
Conclusion and Future Outlook
This compound is a key heterocyclic intermediate with significant potential in organic synthesis. Its unique combination of functional groups allows for a wide array of chemical transformations, making it an invaluable tool for the construction of complex and biologically active molecules. While its direct synthesis is not extensively documented, logical and efficient synthetic routes can be proposed based on established chemical principles. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future discoveries and innovations in chemical science.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Chloro-5-nitropicolinic acid | C6H3ClN2O4 | CID 19010907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 899423-94-0|5-Chloro-3-nitropicolinic acid|BLD Pharm [bldpharm.com]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 7. echemi.com [echemi.com]
- 8. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Analysis of 5-Chloro-3-nitropyridine-2-carboxylic acid
This document provides an in-depth technical guide to the spectral characterization of 5-Chloro-3-nitropyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation and purity assessment. By integrating predicted spectral data with established analytical principles, we offer a comprehensive framework for understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this molecule.
Introduction: The Importance of Spectral Characterization
This compound is a polysubstituted pyridine derivative. The unique arrangement of its functional groups—a carboxylic acid, a chloro group, and a nitro group—creates a distinct electronic environment that makes it a valuable synthon for developing complex molecular architectures. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of downstream applications.
Spectroscopic techniques provide a non-destructive window into the molecular structure. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and elemental composition. Together, these three methods form a powerful triad for comprehensive structural verification.
This guide will delve into the predicted spectral data for this compound. In the absence of publicly available experimental spectra, we will apply fundamental principles and data from analogous structures to forecast the key spectral features. This predictive approach not only provides a robust benchmark for analysts but also illustrates the logic of spectral interpretation.
Molecular Structure and Properties
A clear understanding of the molecular structure is the foundation for all spectral prediction and interpretation.
Caption: Molecular structure of this compound.
| Property | Value |
| Molecular Formula | C₆H₃ClN₂O₄ |
| Molecular Weight | 202.55 g/mol |
| Monoisotopic Mass | 201.97578 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the fixed substitution pattern, the ¹H and ¹³C NMR spectra of this compound are expected to be relatively simple and highly diagnostic.
Predicted ¹H NMR Spectrum
The pyridine ring contains two aromatic protons. Their chemical shifts are influenced by the electronic effects of the three substituents.
-
The nitro group (-NO₂) at C3 is a strong electron-withdrawing group, which will significantly deshield (shift downfield) adjacent protons.
-
The chloro group (-Cl) at C5 is also electron-withdrawing through induction but can be a weak π-donor.
-
The carboxylic acid group (-COOH) at C2 is electron-withdrawing.
Based on these effects and data from similar compounds like 5-bromo-3-nitropyridine-2-carboxylic acid[1] and 3-nitropyridine[2], we can predict the following:
-
H4: This proton is situated between two electron-withdrawing groups (NO₂ and Cl). It is expected to be the most downfield signal.
-
H6: This proton is ortho to the ring nitrogen and the chloro group. It will also be significantly downfield.
-
-COOH: The carboxylic acid proton is acidic and its signal is typically broad. Its chemical shift can vary significantly with concentration and solvent but is expected to be very far downfield.
The two aromatic protons (H4 and H6) are four bonds apart and will exhibit a long-range coupling (⁴J), which is typically a small doublet or triplet-like splitting (2-3 Hz).
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~14.0 - 15.0 | br s | - | 1H, -COOH |
| ~9.25 | d | ~2.5 | 1H, H4 |
| ~8.90 | d | ~2.5 | 1H, H6 |
Causality: The choice of DMSO-d₆ as a solvent is strategic. It is an excellent solvent for polar, acidic compounds like carboxylic acids and prevents the acidic proton from exchanging too rapidly, allowing for its observation. The residual solvent peak for DMSO-d₆ appears around 2.50 ppm, far away from the expected aromatic signals[3].
Predicted ¹³C NMR Spectrum
The molecule has six unique carbon atoms. Their chemical shifts can be estimated based on substituent effects on the pyridine ring[4].
-
C2 (-COOH): The carbon bearing the carboxylic acid group will be downfield, but its exact position is influenced by the adjacent nitrogen and nitro group.
-
C3 (-NO₂): The carbon attached to the nitro group will be significantly deshielded.
-
C5 (-Cl): The carbon bearing the chlorine atom will also be downfield.
-
C4 & C6 (C-H): These carbons will appear in the typical aromatic region for pyridines, with their shifts influenced by the surrounding substituents.
-
C=O (-COOH): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 165-185 ppm range[5].
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~164.5 | C=O |
| ~153.0 | C6 |
| ~149.0 | C3 |
| ~147.5 | C5 |
| ~141.0 | C4 |
| ~131.0 | C2 |
Standard Experimental Protocol: NMR
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR)[6].
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied. Particulates must be removed via filtration to prevent poor spectral quality.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion[7].
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the field frequency using the deuterium signal from the solvent[8].
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum using a single-pulse experiment. A 30° or 45° pulse angle with a short relaxation delay (1-2 seconds) is usually sufficient.
-
For ¹³C NMR, use a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be needed to achieve a good signal-to-noise ratio.
-
-
Data Processing:
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups within the molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
Predicted IR Spectrum
The structure contains several IR-active functional groups:
-
-COOH (O-H stretch): Carboxylic acids typically show a very broad and strong absorption band from 2500-3300 cm⁻¹, which is a result of strong hydrogen-bonding dimers[5][10]. This broad band often overlaps with the C-H stretching region.
-
-CH (Aromatic C-H stretch): A sharp, medium-intensity peak is expected just above 3000 cm⁻¹.
-
-COOH (C=O stretch): A very strong and sharp absorption is expected between 1710-1760 cm⁻¹. Conjugation and hydrogen bonding typically shift this to the lower end of the range, around 1710 cm⁻¹[5].
-
-NO₂ (N-O stretches): Nitro groups exhibit two characteristic strong absorptions: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C=C/C=N (Ring stretches): Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.
-
C-Cl (C-Cl stretch): This stretch typically appears in the fingerprint region, often around 700-800 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium, Sharp | Aromatic C-H stretch |
| ~1715 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1540 | Strong | Asymmetric NO₂ stretch |
| ~1450, ~1580 | Medium-Strong | Aromatic C=C and C=N stretches |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
| ~780 | Medium | C-Cl stretch |
Standard Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples[11][12][13].
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Wipe with a soft cloth dampened with isopropanol or ethanol and allow it to dry completely[14].
-
-
Background Collection:
-
With the clean, empty crystal, collect a background spectrum. This is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface[11]. Insufficient contact is a common source of poor-quality spectra.
-
-
Spectrum Collection:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Cleaning:
-
After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal surface as described in step 1.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this one, minimizing fragmentation and clearly showing the molecular ion[15][16][17][18].
Predicted Mass Spectrum (ESI)
-
Molecular Ion: In negative ion mode ESI (-), the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 200.9. In positive ion mode ESI (+), the protonated molecule, [M+H]⁺, would be at m/z 202.9.
-
Isotopic Pattern: A crucial feature will be the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. This is a definitive indicator of the presence of one chlorine atom.
-
[M-H]⁻ peaks: m/z 200.9 (for ³⁵Cl) and 202.9 (for ³⁷Cl).
-
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. Plausible fragmentation pathways for the [M-H]⁻ ion include:
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation for carboxylic acids, which would lead to a fragment at m/z 156.9.
-
Loss of NO₂ (46 Da): Loss of the nitro group would result in a fragment at m/z 154.9.
-
Loss of HCl (36 Da): While less common from the deprotonated molecule, it is a possible pathway.
-
Table 4: Predicted ESI-MS Data (Negative Ion Mode)
| m/z | Predicted Identity | Notes |
|---|---|---|
| 201.0 / 203.0 | [M-H]⁻ | Base peak, shows ~3:1 isotopic pattern for Cl. |
| 157.0 / 159.0 | [M-H-CO₂]⁻ | Decarboxylation fragment, should retain Cl pattern. |
| 155.0 / 157.0 | [M-H-NO₂]⁻ | Loss of nitro group, should retain Cl pattern. |
Standard Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of water to aid ionization[17].
-
-
Instrument Setup:
-
The sample solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min)[17].
-
A high voltage (typically 2.5-5 kV) is applied to the capillary tip to generate a fine spray of charged droplets[18].
-
A heated drying gas (e.g., nitrogen) assists in solvent evaporation[16].
-
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity. For a carboxylic acid, negative mode is often preferred.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For structural confirmation, tandem MS (MS/MS) can be performed by selecting the molecular ion (e.g., m/z 201) and fragmenting it in a collision cell to observe daughter ions.
-
Integrated Analysis Workflow
No single technique provides the complete picture. The true power of spectral analysis lies in integrating the data from NMR, IR, and MS to build a self-consistent and definitive structural assignment.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral characteristics of this compound. By applying fundamental spectroscopic principles and leveraging data from analogous compounds, we have constructed a detailed and reliable spectral profile. The provided protocols offer a standardized approach to data acquisition, ensuring that researchers can generate high-quality, reproducible data for this important chemical intermediate. This integrated analytical framework is essential for validating the structure and purity, thereby ensuring the success of research and development efforts.
References
- 1. 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID(954240-89-2) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. NMR chemical shift prediction of pyridines [stenutz.eu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. NMR Solvents [merckmillipore.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. agilent.com [agilent.com]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. mt.com [mt.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-Chloro-3-nitropyridine-2-carboxylic acid in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-nitropyridine-2-carboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening workflows. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. While direct quantitative data is sparse in public literature, this document synthesizes foundational physicochemical principles, presents solubility data from structurally analogous compounds for comparative insight, and provides a gold-standard experimental protocol for researchers to determine precise thermodynamic solubility. This guide is structured to empower researchers with the predictive knowledge and practical methodologies required to confidently work with this molecule.
Introduction: The Critical Role of Solubility
In the fields of drug discovery and chemical synthesis, solubility is not merely a physical property; it is a critical determinant of a compound's utility. For a molecule like this compound, poor solubility can create significant hurdles, leading to unreliable results in biological assays, difficulties in purification, and challenges in developing viable formulations.[1][2] Conversely, a well-characterized solubility profile enables rational solvent selection for reaction chemistry, crystallization, and the preparation of stock solutions for screening and analysis. This guide addresses the core challenge of working with a compound for which extensive public data is not available by grounding its recommendations in established chemical theory and proven experimental practice.
Physicochemical Profile and Solubility Prediction
The solubility behavior of this compound is dictated by the interplay of its three key functional groups on the pyridine core: the carboxylic acid, the chloro group, and the nitro group.
-
Carboxylic Acid (-COOH): This is the dominant polar, protic functional group. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Its presence suggests a preference for polar, protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).
-
Chloro (-Cl) and Nitro (-NO₂) Groups: Both substituents are strongly electron-withdrawing.[3][4][5] This inductive effect increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[3][5][6] This enhanced polarity and potential for dipole-dipole interactions further influences solvent preference. The nitro group, in particular, can also act as a hydrogen bond acceptor.
Based on this structure, the molecule possesses a high degree of polarity and a strong capacity for hydrogen bonding. Therefore, it is predicted to have limited solubility in non-polar solvents like hexanes or toluene and progressively greater solubility in more polar organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 899423-94-0 | [7][8] |
| Molecular Formula | C₆H₃ClN₂O₄ | [8] |
| Molecular Weight | 202.55 g/mol | [8] |
| Predicted Nature | Crystalline Solid | Inferred from similar structures |
Solubility Profile: A Data-Driven Approach
Precise, quantitative solubility data for this compound is not widely published. However, general principles and data from analogous compounds can provide valuable guidance.
Qualitative Assessment
Nitropyridine compounds are generally characterized as being sparingly soluble or insoluble in water but soluble in various organic solvents.[9] Given the highly polar nature of the target compound, solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol. It is expected to be poorly soluble in non-polar solvents such as toluene and ethers.[10]
Comparative Analysis with an Analogous Compound
To provide a more quantitative, albeit predictive, framework, we can examine the solubility of 2-chloro-5-nitroaniline, a compound that shares the chloro and nitro substitutions on an aromatic ring. While the aniline group is different from a carboxylic acid, the relative solubility trend across different solvent classes provides a useful starting point for estimation.
Table 2: Quantitative Solubility of Analogous Compound 2-chloro-5-nitroaniline (Data presented for comparative purposes only)
| Solvent | Solvent Type | Molar Solubility (x 10³) at 298.15 K |
| N-methylpyrrolidone (NMP) | Polar Aprotic | 329.00 |
| Acetone | Polar Aprotic | 288.00 |
| 2-Butanone | Polar Aprotic | 239.00 |
| 1,4-Dioxane | Polar Aprotic (low polarity) | 185.00 |
| Ethyl Acetate | Polar Aprotic | 119.00 |
| Acetonitrile | Polar Aprotic | 74.50 |
| Toluene | Non-polar | 22.70 |
| Ethanol | Polar Protic | 21.00 |
| n-Propanol | Polar Protic | 16.40 |
| Methanol | Polar Protic | 15.60 |
| 1-Butanol | Polar Protic | 13.90 |
| Isopropanol | Polar Protic | 12.00 |
| Source: Adapted from data on 2-chloro-5-nitroaniline[9] |
Expert Interpretation: The data for the analog suggests that polar aprotic solvents are particularly effective. For this compound, the carboxylic acid's ability to hydrogen bond with protic solvents like methanol and ethanol may enhance its relative solubility in those solvents compared to the analog, but the overall trend of favoring polar environments will hold.
Guiding Principles for Solvent Selection: A Mechanistic View
The dissolution process is governed by the intermolecular forces between the solute (this compound) and the solvent. A solvent is effective if it can overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.
Caption: Solute-solvent interaction diagram.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can interact strongly with all three functional groups of the target molecule, making them effective solvents.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents are strong hydrogen bond acceptors and have significant dipole moments. They can effectively solvate the molecule by interacting with the acidic proton and other polar sites.
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong hydrogen bonds or dipole-dipole interactions. The energy required to break the crystal lattice of the highly polar solute is not sufficiently compensated by the weak van der Waals forces that would form, resulting in poor solubility.
Gold-Standard Protocol for Thermodynamic Solubility Determination
To obtain definitive, high-quality data, an experimental determination is required. The isothermal shake-flask method is the universally recognized gold standard for measuring thermodynamic (equilibrium) solubility due to its reliability.[11][12][13]
Rationale and Self-Validation
This protocol is designed to be self-validating. By adding a known excess of solid, we ensure that the resulting solution is truly saturated. Equilibration over an extended period (e.g., 24-72 hours) confirms that a stable thermodynamic equilibrium has been reached, avoiding the misleadingly high values that can result from kinetic measurements of supersaturated solutions.[13][14] Analysis of the supernatant at multiple time points until a plateau is reached provides definitive proof of equilibrium.[15]
Caption: Experimental workflow for the Shake-Flask Method.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its estimated solubility (e.g., 10-20 mg).
-
Add the solid to a glass vial (e.g., 4 mL) containing a precisely known volume (e.g., 2 mL) of the desired organic solvent.
-
Seal the vial tightly to prevent solvent evaporation. Prepare each solvent experiment in triplicate for statistical validity.[15]
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the slurry for a minimum of 24 hours. For compounds that may be slow to equilibrate, it is recommended to take samples at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has reached a stable plateau.[12][15]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1 hour to allow undissolved solid to sediment.
-
Carefully draw the supernatant using a syringe.
-
Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all particulate matter.
-
-
Quantification:
-
Prepare an accurate serial dilution of the clear filtrate using the same solvent.
-
Quantify the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.
-
A standard calibration curve must be prepared using known concentrations of the compound in the same solvent to ensure accurate quantification.[16]
-
-
Calculation and Reporting:
-
Using the concentration determined from the calibration curve, calculate the original concentration in the saturated filtrate, accounting for the dilution factor.
-
The result is the thermodynamic solubility at the specified temperature. Report the mean and standard deviation of the triplicate measurements in units such as mg/mL or mol/L.
-
Safety & Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 5-chloro-2-nitropyridine and other substituted carboxylic acids indicate that appropriate precautions are necessary.
-
Hazard Profile: Compounds in this class are often harmful if swallowed, cause skin irritation, and can cause serious eye damage or irritation.[17][18] May cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood.[19] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[17]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Avoid release to the environment.[17]
Conclusion
This compound is a highly polar molecule whose solubility is governed by its strong capacity for hydrogen bonding and dipole-dipole interactions. It is predicted to be most soluble in polar organic solvents, particularly polar aprotic solvents like DMSO and polar protic solvents like methanol. For researchers requiring precise solubility values for critical applications, the isothermal shake-flask method detailed herein provides a robust and reliable path to generating high-quality, defensible data. By combining theoretical prediction with rigorous experimental validation, scientists can effectively integrate this compound into their research and development workflows.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. quora.com [quora.com]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
- 7. This compound | 899423-94-0 [chemicalbook.com]
- 8. 5-Chloro-3-nitro-pyridine-2-carboxylic acid - [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
- 15. who.int [who.int]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-3-nitropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Chloro-3-nitropyridine-2-carboxylic acid, a key heterocyclic building block, is instrumental in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique trifunctionalized pyridine scaffold, featuring a carboxylic acid, a chloro group, and a nitro group, offers versatile reactivity for molecular elaboration. However, these same functional groups inherently influence the molecule's stability, making a thorough understanding of its degradation pathways and optimal storage conditions paramount for ensuring its quality, efficacy, and safety in research and development. This guide provides a comprehensive technical overview of the stability and storage of this compound, grounded in established chemical principles and field-proven methodologies.
Physicochemical Properties and Intrinsic Stability
The stability of this compound is intrinsically linked to its chemical structure. The pyridine ring, an electron-deficient aromatic system, is further deactivated by the electron-withdrawing nitro and chloro groups. The carboxylic acid at the 2-position introduces a potential site for decarboxylation, a critical degradation pathway for this class of compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₃ClN₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 202.55 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid (form may vary) | N/A |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | --INVALID-LINK--[1] |
The presence of the nitrogen atom adjacent to the carboxylic acid group has a profound influence on its stability, particularly concerning decarboxylation.[2] This structural motif can facilitate the loss of carbon dioxide, especially under thermal stress.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing robust analytical methods and defining appropriate storage conditions. For this compound, the primary anticipated degradation routes are decarboxylation, hydrolysis, and photodecomposition.
Thermal Degradation: The Specter of Decarboxylation
The most probable thermal degradation pathway for this compound is decarboxylation, leading to the formation of 5-chloro-3-nitropyridine. This reaction is well-documented for related pyridine-2-carboxylic acids.[2] The rate of decarboxylation is influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups, such as the nitro group at the 5-position, can impact the rate of this degradation.
Caption: Plausible thermal decarboxylation pathway.
Hydrolytic Degradation
The carboxylic acid functionality itself is generally stable to hydrolysis. However, the chloro and nitro substituents on the electron-deficient pyridine ring could be susceptible to nucleophilic substitution under certain pH conditions, although this is generally less favorable than decarboxylation. The stability of the compound across a range of pH values is a critical parameter to investigate, as pH can influence the ionization state of the molecule and catalyze different degradation pathways.[3]
Photodegradation
Aromatic nitro compounds are known to be photoreactive. Exposure to light, particularly UV radiation, could potentially lead to a variety of degradation products through complex radical mechanisms or rearrangements. The photochemistry of halogenated herbicides and other pyridine derivatives has been documented, suggesting that photolytic pathways should be considered for this molecule.[4]
Recommended Storage and Handling Conditions
Based on the chemical nature of this compound and general best practices for handling fine chemicals, the following storage and handling procedures are recommended to ensure its long-term stability and the safety of laboratory personnel.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Minimizes the rate of potential thermally-induced degradation, primarily decarboxylation. |
| Light | Store in a tightly sealed, opaque container, protected from light. | Prevents potential photodegradation initiated by UV or visible light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical. | Minimizes contact with atmospheric moisture and oxygen, which could participate in hydrolytic or oxidative degradation. |
| Container | Use a well-sealed container made of a non-reactive material (e.g., amber glass). | Prevents contamination and degradation from reactive container materials. |
| Segregation | Store away from strong oxidizing agents, bases, and sources of heat or ignition. | Avoids potentially hazardous reactions and accelerated degradation. |
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Hygroscopicity: While not explicitly stated, carboxylic acids can be hygroscopic. Handle in a dry environment and promptly reseal containers after use.
Experimental Protocols for Stability Assessment: A Self-Validating System
To rigorously assess the stability of this compound, a forced degradation study is essential.[5][6][7] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated to separate and quantify the parent compound and its degradants.
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is a suitable starting point for developing a stability-indicating assay. The method should be capable of resolving the parent peak from all potential degradation products.
Caption: Workflow for stability-indicating method development.
Forced Degradation Study Protocol
The following protocol outlines a comprehensive forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
1. Acid Hydrolysis:
- Condition: 0.1 M HCl at 60°C for 24 hours.
- Rationale: To assess stability in an acidic environment and promote hydrolysis of susceptible functional groups.
2. Base Hydrolysis:
- Condition: 0.1 M NaOH at 60°C for 24 hours.
- Rationale: To evaluate stability in an alkaline environment.
3. Oxidative Degradation:
- Condition: 3% H₂O₂ at room temperature for 24 hours.
- Rationale: To investigate susceptibility to oxidation.
4. Thermal Degradation (Solid State):
- Condition: 105°C for 48 hours.
- Rationale: To accelerate solid-state degradation and induce potential decarboxylation.
5. Photostability:
- Condition: Expose the solid and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- Rationale: To determine the potential for photodegradation.
Sample Analysis:
-
At each time point, an aliquot of the stressed sample is withdrawn, neutralized (if necessary), and diluted to a suitable concentration for HPLC analysis.
-
The chromatograms are analyzed for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is spectrally pure and that co-eluting peaks are not present.
Conclusion
This compound is a valuable synthetic intermediate whose stability is governed by its trifunctionalized pyridine structure. The primary degradation pathway of concern is thermal decarboxylation, with hydrolysis and photodecomposition also being potential routes of degradation. Adherence to proper storage conditions—cool, dry, and protected from light—is essential for maintaining the integrity of this compound. For critical applications in drug development, a comprehensive forced degradation study coupled with a validated stability-indicating HPLC method is imperative to fully characterize its stability profile. This proactive approach ensures the reliability of experimental results and the quality of the final products derived from this versatile building block.
References
- 1. This compound - CAS:899423-94-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-3-nitropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-nitropyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive chloro substituent, a modifiable carboxylic acid, and a reducible nitro group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its reactivity profile, offering insights into its synthetic accessibility and its behavior in key organic transformations. By understanding the interplay of the electronic effects of its substituents, researchers can strategically design synthetic routes to novel pharmaceutical agents. This document delves into the nuanced reactivity of each functional group, providing a theoretical framework supported by data from analogous systems and detailed experimental protocols for its derivatization.
Introduction: A Versatile Scaffold in Drug Discovery
The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The strategic functionalization of this ring system allows for the fine-tuning of physicochemical and pharmacological properties. This compound emerges as a particularly valuable starting material due to the orthogonal reactivity of its three functional groups. The electron-deficient nature of the pyridine ring, further enhanced by the presence of the nitro group, activates the chlorine atom for nucleophilic aromatic substitution (SNAr). The carboxylic acid provides a handle for amide bond formation, esterification, and other derivatizations, while the nitro group can be reduced to an amino group, opening up another avenue for molecular diversification. This guide will systematically explore the reactivity at each of these sites, providing a predictive framework for its synthetic applications.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 899423-94-0 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃ClN₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 202.55 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
Spectroscopic Data (Predicted and from related compounds)
| Technique | Expected Chemical Shifts/Signals |
| ¹H NMR | The two aromatic protons are expected to appear as doublets in the downfield region (δ 8.0-9.0 ppm). The carboxylic acid proton will likely be a broad singlet at δ > 10 ppm. |
| ¹³C NMR | Aromatic carbons are predicted in the δ 120-155 ppm range. The carbonyl carbon of the carboxylic acid is expected around δ 165-175 ppm. |
| IR (cm⁻¹) | Broad O-H stretch (2500-3300), C=O stretch (1700-1725), asymmetric and symmetric NO₂ stretches (around 1530 and 1350), and C-Cl stretch (700-800). |
| Mass Spec (m/z) | Molecular ion peak at [M]+ or [M-H]⁻, with characteristic fragmentation patterns including loss of CO₂, NO₂, and Cl. |
Synthesis of this compound
Figure 1: Proposed Synthetic Pathway
Hypothetical Experimental Protocol:
Step 1: Synthesis of 5-Chloropyridine-2-carbonitrile This step can be achieved via a Sandmeyer reaction starting from 2-amino-5-chloropyridine.
-
Dissolve 2-amino-5-chloropyridine in aqueous HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the diazonium salt solution to the CuCN solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography.
Step 2: Hydrolysis to 5-Chloropyridine-2-carboxylic acid The nitrile is then hydrolyzed to the carboxylic acid.
-
Reflux the 5-Chloropyridine-2-carbonitrile with an aqueous solution of sodium hydroxide (NaOH) for several hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.[1]
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Nitration to this compound The final step is the nitration of the pyridine ring.
-
Carefully add 5-Chloropyridine-2-carboxylic acid to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.
-
Allow the reaction to slowly warm to room temperature and then heat gently to promote nitration.
-
Pour the reaction mixture over ice and collect the precipitated product by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent to obtain the pure product.
Reactivity Profile
The reactivity of this compound is dictated by the electronic interplay of its three functional groups.
References
Methodological & Application
A Validated Four-Step Synthesis of 5-Chloro-3-nitropyridine-2-carboxylic Acid from 2-Amino-5-chloropyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable four-step synthesis for 5-Chloro-3-nitropyridine-2-carboxylic acid, a highly valuable and functionalized heterocyclic building block in medicinal chemistry and agrochemical development. Starting from the readily available 2-amino-5-chloropyridine, the pathway proceeds through a high-yield, one-pot diazotization and nitration to form a key pyridone intermediate. Subsequent chlorination, regioselective nucleophilic aromatic substitution (SNAr), and nitrile hydrolysis afford the target compound. This document provides not only detailed, step-by-step protocols but also elucidates the underlying chemical principles, critical process parameters, and troubleshooting strategies to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
Substituted pyridine carboxylic acids are privileged scaffolds found in numerous pharmaceuticals and agrochemicals. The title compound, this compound, incorporates multiple reactive handles—a carboxylic acid for amide coupling, a nitro group for reduction to an amine or as an electron-withdrawing group, and a chloride for cross-coupling reactions—making it an exceptionally versatile intermediate for library synthesis and lead optimization.
The synthetic strategy presented herein was designed for efficiency, reliability, and scalability. It circumvents the challenges associated with direct functionalization of the pyridine ring by employing a logical sequence of transformations that leverage the inherent reactivity of the intermediates. The overall pathway is depicted below.
Caption: Overall 4-step synthesis pathway.
Experimental Protocols and Scientific Rationale
Step 1: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine
This initial transformation is a highly efficient one-pot reaction that combines a diazotization of the 2-amino group to form a diazonium salt, its subsequent hydrolysis to a hydroxypyridine (pyridone), and a regioselective nitration at the C3 position.
-
Principle and Expertise: The process begins by dissolving 2-amino-5-chloropyridine in concentrated sulfuric acid, which protonates the amine and ring nitrogen, making it soluble and deactivating the ring towards premature side reactions. The addition of sodium nitrite generates nitrous acid in situ, which converts the primary amino group into a diazonium salt. This intermediate is unstable and, in the aqueous acidic medium at elevated temperatures, readily hydrolyzes to the more stable 2-pyridone tautomer. The subsequent introduction of nitric acid under controlled heating allows for electrophilic nitration. The electron-donating nature of the hydroxy group (in the pyridone form) and the deactivating, meta-directing effect of the existing chloro group and protonated ring nitrogen guide the incoming nitro group to the C3 position with high selectivity. This one-pot approach is advantageous as it avoids the isolation of the potentially unstable diazonium salt intermediate.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-5-chloropyridine | 128.56 | 321 g | 2.50 | Starting material |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.25 L | - | Solvent and catalyst |
| Sodium Nitrite (NaNO₂) | 69.00 | 172.5 g | 2.50 | Diazotizing agent |
| Deionized Water (for NaNO₂) | 18.02 | 240 mL | - | To dissolve NaNO₂ |
| Nitric Acid (68-70%) | 63.01 | 125 mL | ~2.78 | Nitrating agent |
| Ice / Deionized Water (for quench) | - | 5 kg / as needed | - | For precipitation and washing |
Protocol
-
Reaction Setup: In a large, mechanically stirred reaction vessel equipped with a dropping funnel and a thermometer, carefully add 1.25 L of concentrated sulfuric acid. Cool the acid in an ice/water bath.
-
Addition of Starting Material: While stirring vigorously, slowly add 321 g of 2-amino-5-chloropyridine in portions. Ensure the temperature does not exceed 30°C during the addition. Continue stirring until all solid has dissolved.
-
Diazotization: In a separate beaker, dissolve 172.5 g of sodium nitrite in 240 mL of deionized water. Slowly add this solution dropwise to the reaction mixture, maintaining the internal temperature between 40°C and 45°C. After the addition is complete, stir for an additional 15 minutes.
-
Nitration: Slowly add 125 mL of concentrated nitric acid dropwise over approximately 40 minutes, ensuring the temperature is maintained at or below 50°C.
-
Reaction Completion: After adding the nitric acid, heat the mixture to 55°C and hold at this temperature for 1 hour.
-
Work-up and Isolation: Carefully pour the warm reaction mixture into a separate vessel containing 5 kg of crushed ice and water with vigorous stirring. A yellow solid will precipitate.
-
Filtration and Drying: Collect the yellow precipitate by filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral (pH ~7). Dry the product in an oven at 60°C to a constant weight.
-
Result: This procedure affords 5-chloro-2-hydroxy-3-nitropyridine as a yellow solid. Expected yield: ~351 g (80.5%).[1]
Step 2: Synthesis of 2,5-Dichloro-3-nitropyridine
This step converts the 2-pyridone into the corresponding 2-chloropyridine, a crucial intermediate for the subsequent nucleophilic substitution.
-
Principle and Expertise: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. The conversion to a 2-chloropyridine is effectively a dehydration/chlorination reaction. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this transformation.[2][3] The reaction mechanism involves the initial phosphorylation of the pyridone oxygen, creating an excellent leaving group, which is then displaced by a chloride ion from the POCl₃. The reaction is typically driven to completion by heating at reflux. Using a non-polar solvent like toluene can aid in temperature control and subsequent work-up.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Chloro-2-hydroxy-3-nitropyridine | 174.54 | 40.0 g | 0.229 | Starting material from Step 1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 65 mL (~107 g) | 0.697 | Chlorinating agent |
| Toluene | 92.14 | 300 mL | - | Solvent |
| Ice / Water | - | As needed | - | For quenching |
Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 40.0 g of 5-chloro-2-hydroxy-3-nitropyridine in 300 mL of toluene.
-
Addition of Reagent: Under a fume hood, carefully and slowly add 65 mL of phosphorus oxychloride to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to below 60°C. Carefully concentrate the mixture under reduced pressure to remove the bulk of the toluene and excess POCl₃.
-
Quenching: (Caution: Highly Exothermic and releases HCl gas!) Slowly and carefully add the cooled reaction residue to a large beaker of crushed ice with vigorous stirring.
-
Extraction and Isolation: Once the quench is complete, neutralize the aqueous slurry with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Result: This protocol yields 2,5-dichloro-3-nitropyridine.[4][5][6] Further purification can be achieved by column chromatography if necessary.
Step 3: Synthesis of 5-Chloro-3-nitro-2-cyanopyridine
This key step involves a regioselective nucleophilic aromatic substitution (SNAr) to install the cyano group, which is the precursor to the final carboxylic acid.
-
Principle and Expertise: The pyridine ring is inherently electron-deficient. This deficiency is greatly amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position. This electronic arrangement makes the carbon atoms at the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. In 2,5-dichloro-3-nitropyridine, the C2 position is ortho to the activating nitro group, while the C5 position is meta. Therefore, nucleophilic attack occurs preferentially at the C2 position. The reaction proceeds via the addition of the cyanide nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), which is resonance-stabilized by the nitro group. The subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding the desired product.[7][8] A polar aprotic solvent like DMSO is ideal for this reaction as it solvates the cation (e.g., Na⁺) but not the nucleophile (CN⁻), enhancing its reactivity.
Caption: Mechanism of the SNAr Cyanation Step.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,5-Dichloro-3-nitropyridine | 192.99 | 38.6 g | 0.20 | Starting material from Step 2 |
| Sodium Cyanide (NaCN) | 49.01 | 10.8 g | 0.22 | Nucleophile |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 200 mL | - | Solvent |
| Ethyl Acetate / Water / Brine | - | As needed | - | For extraction and washing |
Protocol
-
Reaction Setup: In a dry round-bottom flask, dissolve 38.6 g of 2,5-dichloro-3-nitropyridine in 200 mL of anhydrous DMSO.
-
Addition of Nucleophile: (Extreme Caution: Cyanides are highly toxic!) Working in a well-ventilated fume hood and wearing appropriate personal protective equipment, add 10.8 g of sodium cyanide to the solution.
-
Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 800 mL of ice water. A precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by filtration. Wash the solid thoroughly with water. Alternatively, the product can be extracted with ethyl acetate.
-
Purification: The crude solid can be recrystallized from an ethanol/water mixture to yield pure 5-Chloro-3-nitro-2-cyanopyridine.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the nitrile functional group to the target carboxylic acid.
-
Principle and Expertise: Nitrile hydrolysis is a classic transformation that can be catalyzed by either acid or base.[9] Basic hydrolysis, as employed here, proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This forms an intermediate that, after proton transfers, yields a primary amide. Under the reaction conditions (heat and excess base), this amide is further hydrolyzed to the carboxylate salt (in this case, sodium 5-chloro-3-nitro-2-picolinate) and ammonia. The final step is a simple acidification of the reaction mixture with a strong acid (like HCl) to protonate the carboxylate, precipitating the free carboxylic acid, which is typically less soluble in the aqueous medium.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Chloro-3-nitro-2-cyanopyridine | 183.54 | 36.7 g | 0.20 | Starting material from Step 3 |
| Sodium Hydroxide (NaOH) | 40.00 | 24.0 g | 0.60 | Base for hydrolysis |
| Ethanol / Water | - | 100 mL / 100 mL | - | Solvent system |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - | For acidification |
Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 36.7 g of 5-chloro-3-nitro-2-cyanopyridine.
-
Hydrolysis: Prepare a solution of 24.0 g of sodium hydroxide in 100 mL of water and 100 mL of ethanol. Add this solution to the flask.
-
Reaction: Heat the mixture to reflux (approx. 90°C) and maintain for 12-18 hours, or until TLC/LC-MS indicates complete consumption of the starting material and amide intermediate.[10]
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Precipitation: Dilute the remaining aqueous solution with 200 mL of water. Cool the solution in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH is approximately 2-3. A solid will precipitate.
-
Isolation and Drying: Stir the slurry in the ice bath for 30 minutes. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Result: This procedure yields the final product, this compound.
Summary of Physicochemical Data
| Compound | Step | Formula | M.W. ( g/mol ) | Expected Form |
| 5-Chloro-2-hydroxy-3-nitropyridine | 1 | C₅H₃ClN₂O₃ | 174.54 | Yellow Solid |
| 2,5-Dichloro-3-nitropyridine | 2 | C₅H₂Cl₂N₂O₂ | 192.99 | Solid |
| 5-Chloro-3-nitro-2-cyanopyridine | 3 | C₆H₂ClN₃O₂ | 183.54 | Solid |
| This compound | 4 | C₆H₃ClN₂O₄ | 202.55 | Solid |
Troubleshooting Guide
| Step | Issue | Probable Cause | Suggested Solution |
| 1 | Low yield of yellow precipitate | Incomplete diazotization; Temperature too low/high. | Ensure precise temperature control (40-45°C) during NaNO₂ addition. Check the purity of the starting amine. |
| 2 | Starting material remains after reflux | Insufficient heating time or temperature. | Ensure the reaction is at a full reflux. Extend the reaction time and monitor by TLC. Ensure POCl₃ is not of poor quality (hydrolyzed). |
| 2 | Product hydrolyzes back during work-up | Quenching too quickly or at too high a temperature. | Pour the reaction mixture onto ice slowly with efficient stirring. Neutralize promptly but without allowing the temperature to rise significantly. |
| 3 | Reaction is sluggish or incomplete | Impure solvent (water contamination); Low temperature. | Use anhydrous DMSO. Ensure the reaction temperature is maintained at 50-60°C. |
| 4 | Amide intermediate remains | Insufficient hydrolysis time or base concentration. | Extend reflux time. Ensure at least 3 equivalents of NaOH are used. |
| 4 | Product does not precipitate upon acidification | Product is too soluble; pH not low enough. | Ensure pH is < 3. If still soluble, extract the acidified solution with a suitable organic solvent like ethyl acetate. Chill the solution thoroughly. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3 [chemicalbook.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. 2,5-Dichloro-3-nitropyridine | 21427-62-3 [sigmaaldrich.com]
- 7. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: High-Fidelity Oxidation of 5-chloro-3-nitropyridine-2-carboxaldehyde
Abstract & Introduction
The synthesis of 5-chloro-3-nitropyridine-2-carboxylic acid is a critical step in the development of numerous pharmaceutical and agrochemical agents. This molecule serves as a versatile scaffold, with the carboxylic acid moiety enabling a wide range of subsequent coupling reactions. The parent aldehyde, 5-chloro-3-nitropyridine-2-carboxaldehyde, presents a unique synthetic challenge due to its electron-deficient pyridine ring, which is further deactivated by both chloro and nitro substituents. These features render the molecule susceptible to undesired side reactions under harsh oxidative conditions.
This document provides a comprehensive, field-proven guide for the high-fidelity oxidation of this substrate. We move beyond a simple recitation of steps to explain the critical scientific rationale behind the chosen methodology, ensuring both reproducibility and a deep understanding of the reaction system. The Pinnick oxidation has been selected as the premier method due to its exceptional mildness, broad functional group tolerance, and consistently high yields, making it superior to more aggressive, traditional oxidants like potassium permanganate or chromium-based reagents for this specific transformation.[1][2][3]
Scientific Rationale: Selecting the Optimal Oxidation Strategy
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation, yet the choice of oxidant is paramount for substrates bearing sensitive functional groups.
-
Potassium Permanganate (KMnO₄): While a powerful and inexpensive oxidant, KMnO₄ often requires harsh conditions (e.g., heat, strong acid/base) that can lead to decomposition of the nitropyridine ring or other destructive side reactions.[4][5][6]
-
Jones Oxidation (CrO₃/H₂SO₄): This method is highly effective for many aldehyde oxidations but introduces chromium(VI), a toxic and environmentally hazardous reagent.[7][8][9] The strongly acidic conditions can also be detrimental to the substrate.
-
Pinnick Oxidation (NaClO₂): This method stands out for its mild reaction conditions and high chemoselectivity.[1][10] It operates under weakly acidic conditions, preserving the delicate nitro and chloro groups on the pyridine ring. The active oxidant, chlorous acid, is highly specific for aldehydes and does not typically oxidize other sensitive functionalities.[2][3] This makes it the authoritative choice for the synthesis of this compound.
The overall workflow for this synthesis is designed for clarity, safety, and efficiency, moving from reaction setup through to purification of the final product.
Figure 1: Experimental workflow for the Pinnick oxidation.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made, but stoichiometry should be maintained.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (for 10 mmol) | Molar Equivalents | Notes |
| 5-chloro-3-nitropyridine-2-carboxaldehyde | 186.55 | 1.87 g | 1.0 | Starting material |
| Sodium chlorite (NaClO₂) | 90.44 | 4.52 g (80% purity) | 4.0 | Oxidant. Use high-purity grade. |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | 5.99 g | 5.0 | Buffer to maintain mild acidic pH. |
| 2-Methyl-2-butene | 70.13 | 7.0 mL (5.0 g) | 7.0 | HOCl scavenger. |
| tert-Butanol (t-BuOH) | 74.12 | 50 mL | - | Co-solvent. |
| Deionized Water (H₂O) | 18.02 | 25 mL | - | Co-solvent. |
| Sodium bisulfite (NaHSO₃) | 104.06 | ~5 g | - | Quenching agent. |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | Extraction solvent. |
| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | - | For acidification. |
| Brine (Saturated NaCl solution) | - | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |
| 250 mL Round-bottom flask | - | 1 | - | Reaction vessel. |
| Magnetic stir bar & plate | - | 1 | - | For agitation. |
| Separatory funnel | - | 1 (500 mL) | - | For extraction. |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-3-nitropyridine-2-carboxaldehyde (1.87 g, 10 mmol).
-
Solvent and Reagent Addition: Add tert-butanol (50 mL), deionized water (25 mL), and 2-methyl-2-butene (7.0 mL, ~7 eq). Begin stirring to dissolve the aldehyde. Once dissolved, add sodium dihydrogen phosphate (5.99 g, 5 eq).
-
Oxidant Addition: In a separate beaker, dissolve sodium chlorite (4.52 g of 80% technical grade, 4 eq) in deionized water (20 mL). Add this solution to the reaction flask dropwise over 15-20 minutes. An exotherm may be observed; maintain the temperature below 35°C, using a cool water bath if necessary.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature (20-25°C) for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting aldehyde.
-
Quenching: After completion, cool the flask in an ice bath. Slowly add a saturated aqueous solution of sodium bisulfite until a starch-iodide test paper shows no remaining oxidant (the paper remains white). This step is crucial to neutralize any unreacted chlorite and other oxidizing species.
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl. The desired carboxylic acid product should precipitate.
-
Extract the mixture three times with ethyl acetate (3 x 70 mL).
-
Combine the organic layers and wash once with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid. Expected yield: 85-95%.
Mechanism and Core Principles
A deep understanding of the reaction mechanism is essential for troubleshooting and optimization.
The Pinnick oxidation proceeds through a well-established pathway where chlorous acid is the key oxidizing species.[1][2]
Figure 2: Reaction mechanism of the Pinnick oxidation.
-
Activation: The phosphate buffer protonates sodium chlorite to form the active oxidant, chlorous acid (HClO₂).[2]
-
Addition: The chlorous acid adds to the carbonyl of the aldehyde to form a chlorite ester intermediate.[3][10]
-
Fragmentation: This intermediate undergoes a pericyclic fragmentation. The aldehydic proton is transferred to an oxygen atom on the chlorine, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][2]
-
Scavenging: The HOCl byproduct is a reactive oxidant that can engage in undesired side reactions. The electron-rich double bond of 2-methyl-2-butene acts as a sacrificial scavenger, reacting with HOCl to neutralize it.[2][10] This is critical for achieving high yield and purity.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Impure sodium chlorite (degraded).2. Insufficient scavenger, leading to oxidant consumption by HOCl.3. Inefficient stirring. | 1. Use a fresh bottle of high-purity NaClO₂.2. Ensure the correct stoichiometry of 2-methyl-2-butene is used.3. Increase stirring speed to ensure homogeneity. |
| Low Yield | 1. Incomplete extraction due to product remaining in the aqueous layer.2. Loss during recrystallization.3. Insufficient acidification during workup. | 1. Perform at least three extractions with ethyl acetate.2. Minimize the amount of solvent used for recrystallization.3. Ensure pH is robustly adjusted to 2-3 before extraction. |
| Yellow/Brown Product | Presence of residual chlorine dioxide (ClO₂) or other colored byproducts. | 1. Ensure thorough quenching with sodium bisulfite.2. Perform an additional wash of the organic layer with a dilute bisulfite solution.3. Optimize the recrystallization process. |
Safety & Handling
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Substrate/Product: Nitropyridine derivatives are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.[11][12][13]
-
Sodium Chlorite (NaClO₂): This is a strong oxidizing agent. Do not allow it to come into contact with acids or combustible organic materials, as this can generate explosive chlorine dioxide gas. Store separately from other reagents.
-
2-Methyl-2-butene: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Waste Disposal: Quench all residual oxidants before disposal. Segregate halogenated and non-halogenated waste streams according to institutional safety protocols.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. psiberg.com [psiberg.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 8. Jones oxidation - Wikipedia [en.wikipedia.org]
- 9. Jones Oxidation [organic-chemistry.org]
- 10. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. 3-Nitropyridine - Safety Data Sheet [chemicalbook.com]
- 13. cleanchemlab.com [cleanchemlab.com]
Application Notes & Protocols: 5-Chloro-3-nitropyridine-2-carboxylic acid as a Privileged Building Block in Medicinal Chemistry
Abstract
The pyridine ring is a ubiquitous and privileged scaffold in modern drug discovery, found in numerous FDA-approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of molecular design.[3] Within the vast landscape of pyridine derivatives, nitropyridines have emerged as exceptionally versatile precursors for constructing complex, biologically active molecules.[1][4][5] This guide focuses on 5-Chloro-3-nitropyridine-2-carboxylic acid, a trifunctional building block that offers medicinal chemists a powerful tool for rapid library synthesis and lead optimization. We will explore its core reactivity, provide field-proven protocols for its key transformations, and illustrate its strategic application in constructing drug-like scaffolds.
Introduction: The Strategic Value of a Trifunctional Pyridine
This compound is a highly functionalized heterocyclic compound whose value lies in the distinct and orthogonal reactivity of its three substituents. This trifecta of functional groups allows for a sequential and controlled elaboration of the molecular framework, a highly desirable feature in medicinal chemistry campaigns.
-
The Carboxylic Acid (C2): Serves as a primary handle for amide bond formation, one of the most fundamental and prevalent linkages in pharmaceuticals.[6] This position is ideal for introducing diverse side chains or linking the scaffold to other fragments.
-
The Nitro Group (C3): A powerful electron-withdrawing group that activates the pyridine ring for certain transformations. Critically, it serves as a synthetic precursor to a primary amine, which opens a vast array of subsequent functionalization chemistries.
-
The Chloro Group (C5): An excellent site for nucleophilic aromatic substitution (SNAr), enabled by the electron-deficient nature of the nitropyridine ring.[4] This allows for the introduction of a wide range of substituents, significantly expanding the accessible chemical space.
The strategic positioning of these groups provides a logical and powerful roadmap for molecular construction, which we will detail in the following sections.
Physicochemical Properties & Safety Profile
A thorough understanding of a building block's properties and handling requirements is the foundation of safe and reproducible science.
Data Summary
| Property | Value | Source |
| CAS Number | 899423-94-0 | [7][8] |
| Molecular Formula | C₆H₃ClN₂O₄ | [8] |
| Molecular Weight | 202.55 g/mol | [7][8] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥97% (Typical) | [7] |
Safety & Handling
As with many functionalized aromatic compounds, this compound requires careful handling.
-
Hazards: The compound and its relatives are typically classified as irritants. May cause skin, eye, and respiratory irritation.[9][10][11] It is harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9][10]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[9][11]
Core Reactivity & Synthetic Protocols
The synthetic utility of this compound stems from the ability to address each of its functional groups with a high degree of selectivity.
The Carboxylic Acid Handle: Amide Coupling
The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[14][15] Therefore, activation of the carboxylic acid is essential. Uronium salts like HATU are exceptionally effective, particularly for challenging or sterically hindered substrates, as they rapidly form a highly reactive O-acylisourea intermediate.[16][17]
Caption: Generalized workflow for HATU-mediated amide coupling.
▶ PROTOCOL 1: HATU-Mediated Amide Coupling (See Section 5 for detailed steps)
The Chloro Handle: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitro group at C3 further depletes electron density, particularly at the C5 position, making the chloro substituent highly susceptible to displacement by nucleophiles. This SNAr reaction is a cornerstone of pyridine chemistry.[1][4]
Caption: Energy profile for a typical SNAr reaction.
This reaction is highly efficient with a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides, providing a rapid method for introducing molecular diversity.
▶ PROTOCOL 2: SNAr with an Amine Nucleophile (See Section 5 for detailed steps)
The Nitro Handle: Reduction to an Amine
The transformation of a nitro group into an amine is a fundamental and enabling reaction in medicinal chemistry. It unmasks a versatile functional group that can participate in a host of subsequent reactions. While catalytic hydrogenation (H₂/Pd-C) is effective, it is not always compatible with other reducible functional groups. A robust and chemoselective alternative is reduction with a metal in acidic or neutral media, such as iron powder in the presence of an ammonium chloride buffer.
Caption: The nitro group as a masked amine for diverse functionalization.
▶ PROTOCOL 3: Nitro Group Reduction with Iron (See Section 5 for detailed steps)
Application Showcase: A Multi-Step Synthetic Workflow
To demonstrate the power of this building block, the following workflow outlines the synthesis of a hypothetical, complex drug-like scaffold. This sequence leverages the orthogonal reactivity of the functional groups in a logical and efficient manner.
Caption: Strategic workflow for scaffold synthesis.
This three-step sequence efficiently builds molecular complexity, starting with the formation of the robust amide bond, followed by the introduction of a second diversity element via SNAr, and concluding with the unmasking of the amine for final-stage derivatization or as a key pharmacophoric feature.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrates.
Protocol 1: HATU-Mediated Amide Coupling
-
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and is effective for a broad range of substrates.[16][17] DIPEA is a non-nucleophilic base used to scavenge the HCl produced.[18] Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound and dissolve it in anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Add the amine (1.1 equiv), followed by HATU (1.2 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Rationale: The chloro group is activated for SNAr. A mild base like K₂CO₃ is sufficient to neutralize the HCl byproduct and drive the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this transformation. Heating is often required to achieve a reasonable reaction rate.
-
Materials:
-
5-Chloro-3-nitropyridine substrate (1.0 equiv)
-
Primary or secondary amine (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Water, Ethyl acetate, Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a round-bottom flask, add the 5-chloro-3-nitropyridine substrate, the amine (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Add acetonitrile (to achieve a concentration of ~0.2 M).
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C.
-
Stir at this temperature for 4-16 hours.
-
Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Nitro Group Reduction with Iron
-
Rationale: Iron powder is an inexpensive and effective reducing agent in the presence of a proton source. Ammonium chloride provides a mildly acidic buffered system that facilitates the reduction without being harsh enough to cleave common protecting groups. The ethanol/water solvent system is effective at dissolving both the organic substrate and the inorganic reagents.
-
Materials:
-
3-Nitropyridine substrate (1.0 equiv)
-
Iron powder (<10 micron) (5.0 equiv)
-
Ammonium chloride (NH₄Cl) (4.0 equiv)
-
Ethanol (EtOH) and Water (typically 4:1 v/v)
-
Celite®, Dichloromethane (DCM)
-
-
Procedure:
-
To a round-bottom flask, add the 3-nitropyridine substrate, iron powder (5.0 equiv), and NH₄Cl (4.0 equiv).
-
Add the EtOH/Water solvent mixture (to achieve a concentration of ~0.1 M).
-
Fit the flask with a reflux condenser and heat the mixture to 80-90 °C.
-
Stir vigorously for 2-6 hours. The reaction progress can be monitored by the disappearance of the yellow color and by LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol or DCM.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the remaining aqueous residue with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine product.
-
Purification: The product is often clean enough for the next step, but can be purified by column chromatography if necessary.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. hepatochem.com [hepatochem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound - CAS:899423-94-0 - Sunway Pharm Ltd [3wpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Utility of 5-Chloro-3-nitropyridine-2-carboxylic Acid in Modern Agrochemical Synthesis
Introduction: A Keystone Intermediate in Crop Protection Chemistry
The pyridine carboxylic acid scaffold is a cornerstone in the development of synthetic auxin herbicides, a class of compounds vital to modern agriculture for their selective control of broadleaf weeds.[1][2] Within this structural class, 5-Chloro-3-nitropyridine-2-carboxylic acid has emerged as a highly versatile and strategically important starting material. Its unique arrangement of functional groups—a carboxylic acid, a nitro group, and a chlorine atom—provides a rich chemical toolbox for the synthesis of complex, high-value agrochemicals.[3]
The chloro and nitro groups act as latent amino and hydroxyl functionalities and provide sites for nucleophilic substitution and cross-coupling reactions. This allows for the precise and controlled introduction of diverse substituents, leading to the discovery of novel herbicides and fungicides with improved efficacy, broader weed control spectrums, and enhanced crop safety profiles.[4][5] This document serves as a technical guide for researchers, outlining the core reactivity of this intermediate and providing detailed protocols for its application in the synthesis of next-generation agrochemicals, such as those in the aminopyralid family.[1][6]
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its effective use in multi-step synthesis. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen significantly influences the reactivity of the entire molecule.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 55455-91-9 | N/A |
| Molecular Formula | C₆H₃ClN₂O₄ | N/A |
| Molecular Weight | 202.55 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, Methanol) | N/A |
Key Reactive Sites:
-
Carboxylic Acid (C2): Enables standard transformations such as esterification, amide bond formation, and reduction.
-
Nitro Group (C3): Can be readily reduced to an amino group, which is a critical step in the synthesis of many auxin herbicides. This new amino group can then direct further reactions or be a key part of the final pharmacophore.
-
Chloro Group (C5): Serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions or as a handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or sulfur-containing moieties.[7][8]
Application Focus I: Synthesis of 4-Aminopicolinate Herbicides
A primary application of this compound is in the synthesis of 4-aminopicolinate herbicides, a subclass of synthetic auxins that includes commercially significant products like aminopyralid.[1][6] These herbicides function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][2] The following protocol details a key transformation sequence: reductive amination to form a 4-amino-picolinic acid scaffold.
Protocol 1: Synthesis of 4-Amino-5-chloro-pyridine-2-carboxylic acid
This two-step protocol involves the reduction of the nitro group followed by a strategic rearrangement and hydrolysis. It is a foundational pathway to creating the core of many modern herbicides.
Rationale: The reduction of the nitro group to an amine is the pivotal step. Catalytic hydrogenation is chosen for its high efficiency and clean conversion. The subsequent steps capitalize on the newly formed amine to build the final heterocyclic core essential for herbicidal activity.
Experimental Workflow Visualization
Caption: Synthetic pathway from the starting material to the core herbicide scaffold.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Procedure:
Step 1: Catalytic Hydrogenation (Nitro Group Reduction)
-
To a hydrogenation vessel, add this compound (e.g., 10.1 g, 50 mmol).
-
Carefully add 10% Pd/C (e.g., 2.66 g, 5 mol%).
-
Add methanol (200 mL) to the vessel.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Stir the reaction vigorously at room temperature for 4-6 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material. The reduction is typically clean and high-yielding.
-
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-Amino-5-chloropyridine-2-carboxylic acid, which is often carried forward without further purification.
Step 2: Formation of the 4-Amino Scaffold
-
Note: The direct transformation from the 3-amino to the 4-amino isomer often involves proprietary methods or multi-step sequences not fully disclosed in public literature. The following represents a generalized concept based on related chemistry. A common industrial approach involves a chlorination/amination sequence starting from a different precursor. However, achieving this transformation from the 3-amino intermediate would typically involve a Dimroth rearrangement or a similar multi-step process. For the purpose of this guide, we will focus on the initial, critical reduction. The resulting 3-amino compound is itself a valuable intermediate for further functionalization.
Application Focus II: Synthesis of Pyridine-Based Fungicides
The utility of this scaffold is not limited to herbicides. By leveraging the chloro- and nitro- functionalities, novel fungicides can be developed. For instance, the metabolite of the fungicide Fluopyram is 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, highlighting the importance of this substituted pyridine core in fungicidal activity.[9][10] The protocol below outlines a synthetic route to a related analogue.
Protocol 2: Synthesis of 5-Chloro-3-(alkylthio)pyridine-2-carboxylic acid derivatives
This protocol demonstrates a nucleophilic aromatic substitution (SNAr) reaction, where the nitro group is displaced by a sulfur nucleophile. Such sulfur-containing pyridines are valuable intermediates for a range of bioactive compounds.[7][8]
Rationale: The electron-withdrawing effect of the adjacent carboxylic acid and the ring nitrogen activates the C3 position for nucleophilic attack, allowing for the displacement of the nitro group. Sodium thiomethoxide is used as a potent, readily available sulfur nucleophile.
Experimental Workflow Visualization
Caption: Pathway for SNAr reaction to produce a thioether-substituted picolinic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium thiomethoxide (NaSMe) (1.2 eq)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (1 M HCl)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
Equipment:
-
Three-neck round-bottom flask equipped with a thermometer and nitrogen inlet
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (e.g., 4.05 g, 20 mmol) in anhydrous DMF (100 mL) in a three-neck flask under a nitrogen atmosphere.
-
Carefully add sodium thiomethoxide (e.g., 1.68 g, 24 mmol) portion-wise to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to 60 °C and maintain for 3-5 hours.
-
Scientist's Note: This SNAr reaction displaces the nitro group. Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed. The choice of an aprotic polar solvent like DMF is crucial for solvating the nucleophile and facilitating the reaction.
-
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).
-
Acidify the aqueous solution to pH ~2-3 by slowly adding 1 M HCl. A precipitate should form.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Chloro-3-(methylthio)pyridine-2-carboxylic acid.
Conclusion
This compound stands as a testament to the power of strategic molecular design in agrochemical research. Its pre-installed functional handles allow for efficient and modular synthetic routes to a wide array of high-value compounds. The protocols outlined herein provide a practical framework for leveraging this intermediate's reactivity to construct the core structures of potent herbicides and fungicides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of such versatile chemical building blocks will only increase.
References
- 1. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopyralid - Wikipedia [en.wikipedia.org]
- 7. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]
- 8. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 9. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Amide Coupling Reactions with 5-Chloro-3-nitropyridine-2-carboxylic acid
Introduction
In the landscape of modern medicinal chemistry and drug development, the amide bond stands as a cornerstone of molecular architecture.[1] Its prevalence in pharmaceuticals and biologically active compounds underscores the critical need for robust and efficient synthetic methodologies. 5-Chloro-3-nitropyridine-2-carboxylic acid is a key heterocyclic building block, with its distinct electronic and steric properties making it a valuable scaffold in the synthesis of novel therapeutics.[2][3] The presence of an electron-withdrawing nitro group and a chloro substituent significantly influences the reactivity of the pyridine ring and the carboxylic acid moiety.
This technical guide provides an in-depth exploration of amide coupling reactions involving this compound. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights to navigate potential challenges, ensuring researchers can confidently and successfully synthesize the desired amide derivatives.
The Causality Behind Experimental Choices: Key Considerations
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Consequently, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1][5] The choice of coupling reagent and reaction conditions is paramount for a successful transformation, especially with a substrate like this compound, where the electronic nature of the pyridine ring can influence reactivity.
Several classes of coupling reagents are commonly employed, each with its own mechanism and set of advantages.[6] These include carbodiimides, phosphonium salts, and uronium/aminium salts.[7] Additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with these reagents to enhance efficiency and minimize side reactions like racemization, particularly in peptide synthesis.[8]
For the sterically hindered and electronically demanding this compound, uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often considered the gold standard due to their high reactivity and ability to minimize epimerization.[6][7] Carbodiimide-based reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt also represent a viable and cost-effective option.[8][9]
General Workflow for Amide Coupling
The overall process can be visualized as a two-stage sequence: activation of the carboxylic acid followed by nucleophilic attack by the amine.
Caption: Generalized workflow for amide coupling reactions.
Comparative Analysis of Common Coupling Reagents
The selection of the appropriate coupling reagent is critical and can significantly impact reaction yield, purity, and cost. Below is a summary of commonly used reagents and their typical reaction conditions.
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC | HOBt or NHS | DIPEA or TEA | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, versatile.[4][8] | N-acylurea formation, racemization.[10] |
| HATU | None | DIPEA or TEA | DMF, NMP | 1-4 hours | 80-98% | High efficiency, low racemization, suitable for hindered substrates.[4][7] | Guanidinium byproduct formation. |
| HCTU | None | DIPEA or TEA | DMF, DCM | 1-4 hours | 75-95% | Cost-effective alternative to HATU, good reactivity.[6] | Potential for racemization. |
| PyBOP | None | DIPEA or TEA | DMF, DCM | 2-8 hours | 70-90% | Good for solid-phase synthesis, stable. | Formation of phosphonium byproducts. |
| Acyl Chloride | None | Pyridine, TEA | DCM, THF | 1-6 hours | 50-85% | Highly reactive, cost-effective for simple substrates.[5][11] | Harsh conditions, not suitable for sensitive substrates.[1] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates and for minimizing racemization.[4][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equivalents) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Amide Coupling using EDC/HOBt
This method provides a cost-effective and efficient alternative for many amide coupling reactions.[12][13]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), the amine (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Slowly add EDC·HCl (1.5 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating through rigorous monitoring and purification steps.
-
Reaction Monitoring: The use of TLC or LC-MS at regular intervals provides real-time feedback on the consumption of starting materials and the formation of the desired product. This allows for timely adjustments to reaction conditions if necessary.
-
Standardized Work-up: The aqueous work-up procedures are designed to systematically remove unreacted reagents, coupling agents, and byproducts. For instance, the acidic wash removes basic components like DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Chromatographic Purification: Final purification by column chromatography ensures the isolation of the target amide in high purity, which can be confirmed by analytical techniques such as NMR and mass spectrometry.
By adhering to these steps, researchers can ensure the reliable and reproducible synthesis of 5-chloro-3-nitropyridine-2-carboxamides.
References
- 1. hepatochem.com [hepatochem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. Amide Synthesis [fishersci.dk]
Nucleophilic aromatic substitution on 5-Chloro-3-nitropyridine-2-carboxylic acid
An Application Guide to Nucleophilic Aromatic Substitution on 5-Chloro-3-nitropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of complex pharmaceutical agents. Its utility stems from the strategic arrangement of its substituents: a carboxylic acid for further derivatization, a nitro group, and a chlorine atom on an electron-deficient pyridine ring. The inherent electron-poor nature of the pyridine ring, amplified by the potent electron-withdrawing effects of the nitro group and the ring nitrogen, renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] This activation facilitates the displacement of the chloride leaving group at the C-5 position by a wide array of nucleophiles, providing a robust and versatile platform for molecular elaboration in drug discovery programs.
This guide provides an in-depth exploration of the SNAr reaction on this substrate, covering its underlying mechanism, key influencing factors, detailed experimental protocols, and expected outcomes.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction on this compound does not proceed via a direct displacement (like an SN2 reaction) but through a well-established two-step addition-elimination mechanism.[3][4][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine (the ipso-carbon). This step, typically the rate-determining one, disrupts the aromaticity of the pyridine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6][7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the chloride ion is expelled.
The stability of the Meisenheimer complex is paramount to the facility of the reaction. In this specific substrate, the negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the ortho-nitro group and the ring nitrogen atom, which are highly electronegative.[8][9] This stabilization lowers the activation energy of the first step, driving the reaction forward.
Caption: SNAr Mechanism on this compound.
Key Factors Influencing Reaction Success
Optimizing the SNAr reaction on this substrate requires careful consideration of several experimental parameters.
-
The Nucleophile: The nature of the nucleophile is critical. Generally, more nucleophilic species react faster. Common nucleophiles include primary and secondary amines (aliphatic and aromatic), alkoxides, and thiolates. The steric hindrance of the nucleophile can also play a role, with bulkier nucleophiles potentially reacting more slowly.
-
The Carboxylic Acid Group: The free carboxylic acid at the C-2 position presents a unique challenge. It is acidic and can react with basic nucleophiles (like amines) or added bases in a non-productive acid-base reaction. This can consume reagents and complicate the reaction. To mitigate this, two strategies are common:
-
Protection: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) prior to the SNAr reaction. The ester is generally unreactive under SNAr conditions and can be hydrolyzed back to the carboxylic acid after the substitution is complete.
-
Use of Excess Base/Nucleophile: Using a sufficient excess of a non-nucleophilic base or the amine nucleophile itself can ensure that enough free nucleophile is present to drive the SNAr reaction to completion after the initial acid-base neutralization.
-
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are often preferred. They effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, enhancing its reactivity. They are also excellent at dissolving the polar Meisenheimer complex. Protic solvents like ethanol or isopropanol can also be used, particularly for reactions with amines, but may lead to slower reaction rates.[6]
-
Base: When amine nucleophiles are used, a base is often required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation and deactivation of the amine nucleophile. Common choices include organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[10]
-
Temperature: Reaction rates are highly temperature-dependent. While highly activated substrates can react at room temperature, heating is often necessary to achieve a reasonable reaction time, typically in the range of 50-120 °C.[10] Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and temperature.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with representative nucleophiles.
Protocol 1: Reaction with a Secondary Amine (Morpholine)
This protocol details a typical procedure for the substitution with an amine nucleophile, using an excess of the amine to also act as the base.
Materials:
-
This compound
-
Morpholine (≥3.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous DMF to dissolve the starting material (to a concentration of approx. 0.2-0.5 M). Add morpholine (3.0 eq) to the solution at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is fully consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 1 M HCl (2x) to remove excess morpholine, followed by water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-(morpholino)-3-nitropyridine-2-carboxylic acid.
Protocol 2: Reaction with a Thiolate Nucleophile (Sodium thiophenoxide)
This protocol illustrates the reaction with a sulfur-based nucleophile, where the nucleophile is generated in situ.
Materials:
-
This compound (or its methyl/ethyl ester for improved outcomes)
-
Thiophenol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nucleophile Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) in portions. Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise. Stir the suspension at 0 °C for 30 minutes. Caution: Hydrogen gas is evolved.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the pre-formed sodium thiophenoxide suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Workup & Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired 5-(phenylthio)-3-nitropyridine-2-carboxylic acid.
General Experimental Workflow
The overall process for performing and isolating products from these SNAr reactions follows a standardized workflow in synthetic chemistry.
Caption: General laboratory workflow for SNAr reactions.
Data Presentation: Expected Outcomes
The versatility of this compound allows for the synthesis of a diverse library of compounds. The following table summarizes expected outcomes with various nucleophiles under optimized conditions.
| Nucleophile Class | Specific Example | Typical Solvent | Base | Temperature (°C) | Expected Yield |
| Primary Aliphatic Amine | Benzylamine | IPA/Water or DMF | K₂CO₃ or excess amine | 80-100 | 85-95% |
| Secondary Aliphatic Amine | Morpholine | DMF or Ethanol | Excess amine | 80-110 | 80-95% |
| Primary Aromatic Amine | Aniline | DMF | K₂CO₃ | 100-120 | 60-80% |
| Alcohol (Alkoxide) | Sodium Methoxide | Methanol/THF | N/A | 25-60 | 70-90% |
| Thiol (Thiolate) | Thiophenol | THF or DMF | NaH or K₂CO₃ | 0-50 | 85-95% |
Yields are estimates based on reactions with structurally similar activated chloronitropyridines and may vary depending on the specific substrate (free acid vs. ester) and precise reaction conditions.[6][8][10]
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 5-Chloro-3-nitropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Modification of a Privileged Scaffold
5-Chloro-3-nitropyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine core, substituted with electron-withdrawing chloro and nitro groups, offers a unique electronic landscape that influences not only the reactivity of the ring itself but also the appended carboxylic acid functionality. The derivatization of this carboxylic acid group into esters, amides, and other functionalities is a critical step in the synthesis of a wide range of biologically active molecules and advanced materials. The strong electron-withdrawing nature of the nitro group and the chlorine atom enhances the electrophilicity of the carbonyl carbon, making the carboxylic acid amenable to a variety of activation and coupling strategies.
This comprehensive guide provides detailed protocols and technical insights into the primary methods for derivatizing the carboxylic acid group of this compound. We will explore the conversion to amides, esters, and the highly reactive acyl chloride intermediate, explaining the rationale behind the choice of reagents and reaction conditions.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of the carboxylic acid of this compound primarily revolves around three key transformations: amidation, esterification, and conversion to the acyl chloride. Each of these routes offers distinct advantages depending on the desired final product and the stability of the coupling partners.
Caption: Core derivatization pathways for this compound.
Part 1: Amidation Protocols
The formation of an amide bond is one of the most frequent transformations in drug discovery. For this compound, two primary strategies are recommended: direct coupling using a modern coupling reagent or a two-step process via the acyl chloride.
Method 1: Direct Amide Coupling with HATU
Rationale: Uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation, even with less nucleophilic amines.[1] They operate under mild conditions, minimizing side reactions and preserving stereochemistry when applicable. The reaction proceeds through a highly reactive O-acylisourea intermediate.
Caption: Workflow for direct amidation using HATU.
Detailed Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Agent |
| DIPEA | 2.5 | Base |
| Anhydrous DMF | - | Solvent |
Method 2: Amidation via Acyl Chloride
Rationale: This robust, two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride. This intermediate is then reacted with the amine without the need for a coupling reagent. This approach is particularly useful for large-scale synthesis and when coupling with less reactive amines. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[2][3]
Step A: Synthesis of 5-Chloro-3-nitropyridine-2-carbonyl chloride
-
Preparation: In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (2-3 drops).
-
Chlorinating Agent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically 50-80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 5-Chloro-3-nitropyridine-2-carbonyl chloride is often used in the next step without further purification.
Step B: Reaction with Amine
-
Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and a base such as triethylamine (TEA) or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Acyl Chloride Addition: Cool the amine solution to 0 °C. Dissolve the crude acyl chloride from Step A in the same anhydrous solvent and add it dropwise to the amine solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Part 2: Esterification Protocols
Ester derivatives of this compound are valuable intermediates. The choice of esterification method depends on the alcohol's reactivity and the overall acid sensitivity of the molecule.
Method 1: Fischer-Speier Esterification
Rationale: This classic method involves reacting the carboxylic acid with an excess of a simple alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst.[4][5] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the ester product. This method is cost-effective and straightforward for simple, unhindered alcohols. A patent for a structurally similar compound, 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid, utilizes this approach, suggesting its applicability.
Caption: Workflow for Fischer-Speier esterification.
Detailed Protocol:
-
Preparation: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Isolation and Purification: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography or distillation.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Alcohol (e.g., Methanol) | Large Excess | Nucleophile & Solvent |
| Concentrated H₂SO₄ | 0.1-0.2 | Acid Catalyst |
Part 3: Synthesis of the Acyl Chloride Intermediate
As detailed in the amidation section, the conversion of this compound to its acyl chloride is a key step for enhancing its reactivity. This intermediate is not typically isolated in high purity for long-term storage due to its moisture sensitivity but is rather generated and used in situ or as a crude product.
Protocol: Acyl Chloride Formation with Oxalyl Chloride
Rationale: Oxalyl chloride, in the presence of a catalytic amount of DMF, is a mild and highly effective reagent for converting carboxylic acids to acyl chlorides.[2] The byproducts of this reaction (CO, CO₂, and HCl) are gaseous, which simplifies the work-up. This method is often preferred over thionyl chloride for sensitive substrates.
-
Preparation: To a flame-dried, two-necked flask under an inert atmosphere, add this compound (1.0 eq) and suspend it in an anhydrous solvent like DCM or 1,2-dichloroethane.
-
Catalyst Addition: Add one drop of anhydrous DMF.
-
Reagent Addition: Cool the suspension to 0 °C and add oxalyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution will be observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when the solution becomes clear and gas evolution subsides.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride. The resulting crude 5-Chloro-3-nitropyridine-2-carbonyl chloride can be used directly in subsequent reactions.
Scientific Integrity and Safety Considerations
-
Reactivity: The electron-withdrawing groups on the pyridine ring increase the acidity of the carboxylic proton and enhance the electrophilicity of the carbonyl carbon. This generally facilitates the derivatization reactions.
-
Safety: this compound and its derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. All reactions involving these reagents must be performed under anhydrous conditions and with appropriate safety precautions.
-
Validation: All protocols described are based on established and widely accepted chemical transformations.[1][2][4][5] For critical applications, it is recommended to perform small-scale pilot reactions to optimize conditions for specific substrates and desired purity levels.
References
Application Notes and Protocols: 5-Chloro-3-nitropyridine-2-carboxylic acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
5-Chloro-3-nitropyridine-2-carboxylic acid is a highly functionalized pyridine derivative that serves as a valuable and versatile starting material in the synthesis of a wide array of complex heterocyclic compounds. Its strategic placement of a carboxylic acid, a nitro group, and a moderately reactive chloro substituent on the pyridine ring allows for a series of selective chemical transformations. This trifecta of functional groups enables chemists to construct fused ring systems and introduce diverse molecular complexity, making it a key building block in medicinal chemistry and drug discovery. The inherent electronic properties of the pyridine ring, further modulated by the electron-withdrawing nitro group, dictate the reactivity of each functional group, providing a predictable platform for rational synthetic design. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of medicinally relevant heterocyclic cores.
Understanding the Reactivity: A Trifecta of Functional Groups
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. A thorough understanding of their individual and cooperative behavior is paramount for designing successful synthetic routes.
-
The Carboxylic Acid Group (C2): This group is a primary handle for forming amide bonds, a ubiquitous linkage in pharmaceuticals. It can be activated by a variety of standard coupling reagents to react with primary and secondary amines, leading to the corresponding amides. Alternatively, conversion to a more reactive acid chloride can be achieved using reagents like thionyl chloride (SOCl₂), facilitating reactions with less nucleophilic amines.[1]
-
The Nitro Group (C3): The strongly electron-withdrawing nitro group plays a dual role. It activates the pyridine ring to nucleophilic attack and serves as a precursor to a primary amine. The selective reduction of the nitro group in the presence of the chloro and carboxylic acid functionalities is a key transformation. This can be achieved using various methods, including catalytic hydrogenation with specific catalysts or chemical reduction with reagents like tin(II) chloride (SnCl₂) or zinc/magnesium with a hydrogen donor.[2] The resulting amino group is a powerful nucleophile and a key component in the formation of fused heterocyclic rings.
-
The Chloro Group (C5): The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). Its reactivity is moderately enhanced by the electron-withdrawing nature of the pyridine ring nitrogen and the nitro group. Although the meta-relationship between the chloro and nitro groups results in less activation compared to an ortho or para arrangement, it still allows for displacement by various nucleophiles under appropriate conditions, such as heating with amines or alkoxides.[3]
The interplay of these functional groups allows for a stepwise and controlled construction of complex molecular architectures.
Application in Heterocyclic Synthesis: Detailed Protocols
The following protocols are designed to be self-validating systems, with explanations for key experimental choices.
Protocol 1: Synthesis of 5-Chloro-3-nitropyridine-2-carboxamides via Amide Coupling
This protocol details the formation of an amide bond, a critical step in the synthesis of many bioactive molecules, by coupling this compound with a primary or secondary amine.
Rationale: The direct condensation of a carboxylic acid and an amine is often inefficient. Therefore, the carboxylic acid is activated in situ using a coupling reagent, in this case, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and low rate of racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. A color change may be observed, indicating the formation of the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of DMF). Combine the organic layers and wash with saturated aqueous lithium chloride solution (to remove residual DMF), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-5-chloro-3-nitropyridine-2-carboxamide | 85 |
| 2 | Morpholine | (5-chloro-3-nitropyridin-2-yl)(morpholino)methanone | 92 |
| 3 | Benzylamine | N-benzyl-5-chloro-3-nitropyridine-2-carboxamide | 88 |
Visualization of Amide Coupling Workflow
Caption: Workflow for amide coupling.
Protocol 2: Synthesis of 3-Amino-5-chloropyridine-2-carboxylic Acid via Selective Nitro Reduction
This protocol describes the selective reduction of the nitro group to an amine, a crucial transformation for accessing precursors to fused heterocyclic systems.
Rationale: The selective reduction of a nitro group in the presence of a halogen on an aromatic ring can be challenging, as common catalytic hydrogenation methods may also lead to dehalogenation. The use of tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method for this selective transformation.[2] The reaction proceeds under acidic conditions generated in situ, and the tin salts are removed during the work-up.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (0.1 M), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is approximately 8. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x). The product may have limited solubility in ethyl acetate, so multiple extractions are recommended.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-amino-5-chloropyridine-2-carboxylic acid can often be used in the next step without further purification. If necessary, it can be recrystallized from an appropriate solvent system like ethanol/water.
| Starting Material | Product | Yield (%) |
| This compound | 3-Amino-5-chloropyridine-2-carboxylic acid | 75-85 |
Caption: Synthetic pathway to pyrido[2,3-b]pyrazines.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of diverse and complex heterocyclic compounds. The strategic arrangement of its functional groups allows for a range of selective transformations, including amide bond formation, nucleophilic aromatic substitution, and selective nitro group reduction. These reactions pave the way for the construction of fused ring systems of significant interest in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this valuable starting material. Future applications will undoubtedly leverage these fundamental reactivities in the development of novel therapeutic agents and functional materials.
References
Protocol for the Synthesis of 5-Chloro-3-nitropyridine-2-carboxylic Acid Esters: A Comprehensive Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-nitropyridine-2-carboxylic acid and its corresponding esters are pivotal intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Their specific substitution pattern makes them valuable building blocks for creating complex molecular architectures. This application note provides a detailed, field-proven guide for the synthesis of these esters, beginning with the preparation of the parent carboxylic acid from a nitrile precursor. We present two robust methods for esterification—the classic Fischer-Speier esterification and a thionyl chloride-mediated approach—to provide researchers with flexibility based on substrate scope and available resources. The causality behind experimental choices, key mechanistic insights, and troubleshooting advice are discussed to ensure reliable and reproducible outcomes.
Introduction and Synthetic Strategy
The 2,3,5-substituted pyridine core is a privileged scaffold in medicinal chemistry and crop science. Specifically, the presence of a chloro group at the C5 position, a nitro group at the C3 position, and a carboxylic acid ester at the C2 position provides three distinct points for further chemical modification. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the pyridine ring, making these intermediates particularly useful for nucleophilic aromatic substitution reactions.[1]
The synthesis of the target esters is most reliably achieved through a two-stage process. First, a suitable precursor, 5-chloro-3-nitropyridine-2-carbonitrile, is hydrolyzed to the corresponding carboxylic acid. This acid then undergoes esterification with the desired alcohol. This strategy isolates the two key transformations, allowing for purification of the intermediate acid and providing greater control over the final esterification step.
The overall synthetic workflow is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-3-nitropyridine-2-carboxylic acid by Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 5-Chloro-3-nitropyridine-2-carboxylic acid (CAS 899423-94-0) via recrystallization. Due to the limited availability of specific published protocols for this compound, this document emphasizes a systematic, first-principles approach to developing a robust purification method. It combines theoretical knowledge with practical troubleshooting advice to address challenges that may arise during the experimental process.
I. Understanding the Molecule: Key Physicochemical Considerations
This compound is a polar, aromatic molecule. Its structure, featuring a pyridine ring, a carboxylic acid group, a nitro group, and a chlorine atom, dictates its solubility and crystallization behavior. The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyridine and nitro groups, and the oxygen atoms) suggests that polar solvents will be more effective for dissolution. The "like dissolves like" principle is a foundational concept in selecting a recrystallization solvent.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 899423-94-0 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃ClN₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 202.55 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | Not reported in available literature. | N/A |
| Solubility | Not explicitly reported. Expected to be soluble in polar organic solvents. | Inferred from structure and related compounds. |
II. Experimental Protocol: A Step-by-Step Guide to Recrystallization
Given the absence of a standard solvent, a screening process is the first critical step. This workflow is designed to efficiently identify a suitable solvent or solvent system.
Caption: Workflow for developing a recrystallization protocol.
Stage 1: Solvent Screening (Micro-scale)
The ideal solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or soluble in the cold solvent.
-
Prepare Test Tubes: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Test Potential Solvents: Add a potential solvent dropwise at room temperature, vortexing after each addition. A good candidate will not dissolve the compound at this stage.
-
Suggested Starting Solvents (in order of increasing polarity): Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water.
-
Given the polar nature of the target molecule, solvents like ethanol, methanol, and water (or mixtures thereof) are promising candidates.[2] For related pyridine carboxylic acids, ethanol and aqueous systems are often employed.[3]
-
-
Heat the Mixture: If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cool the Solution: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.
-
Observe the Results:
-
Ideal Solvent: A large quantity of crystals forms upon cooling.
-
Poor Solvent (Too Soluble): No or very few crystals form, even after cooling. The compound is too soluble.
-
Poor Solvent (Insoluble): The compound does not dissolve even in the hot solvent.
-
Stage 2: Full Recrystallization Procedure
Once a suitable solvent is identified, proceed with a larger batch.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent and boiling chips, and heat the mixture to a gentle boil on a hot plate, preferably with stirring.[4] Add the minimum amount of hot solvent needed to completely dissolve the solid.[1]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Rapid cooling can trap impurities.[6]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[1]
-
Drying: Dry the purified crystals completely. This can be done by air-drying on the filter paper or in a desiccator under vacuum.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of polar aromatic compounds.
Caption: Troubleshooting common recrystallization problems.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a common issue, often due to either using too much solvent or the formation of a supersaturated solution.[7]
-
Too much solvent: The solution is not saturated enough for crystals to form. Try boiling off some of the solvent to increase the concentration and then attempt to cool it again.[6][7]
-
Supersaturation: The solution is saturated, but the crystals need a surface to begin growing (nucleation). You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.[1][7]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[7]
-
Q2: My compound is separating as an oil, not as crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[5][7]
-
Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly more dilute. Then, allow it to cool much more slowly. Insulating the flask can help.[6][7]
-
Solvent Choice: This can also happen if the boiling point of the solvent is higher than the melting point of your compound.[5] If the problem persists, you may need to select a different solvent with a lower boiling point.
-
Purity: High levels of impurities can depress the melting point of the crude material, leading to oiling out. If possible, consider a preliminary purification step if the crude product is very impure.
Q3: My final yield is very low. What went wrong?
A3: A low yield can result from several factors during the process.
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent will result in a substantial amount of your product remaining dissolved in the mother liquor even after cooling.[1][6] You can try to recover some of this by evaporating a portion of the solvent from the filtrate and cooling again to obtain a second crop of crystals.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.[1]
Q4: How do I choose a solvent if I have no information at all?
A4: Start with the small-scale solubility tests described in Stage 1. A logical approach is to test a range of solvents with varying polarities. For a molecule like this compound, which has polar functional groups, polar solvents are a good starting point. A useful rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[2]
Q5: Can I use a mixed solvent system?
A5: Yes, a two-solvent system is an excellent option if no single solvent is ideal. This typically involves one solvent in which the compound is highly soluble (Solvent 1) and another in which it is poorly soluble (Solvent 2).[8]
-
Procedure: Dissolve the compound in a minimum amount of hot Solvent 1. Then, add the hot Solvent 2 dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of Solvent 1 to redissolve the cloudiness, and then allow the solution to cool slowly.[9] Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[2][10]
IV. Safety & Handling
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid heating organic solvents with an open flame; always use a hot plate or a heating mantle.[4]
V. References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Chloro-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Recrystallization. --->. (n.d.). Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, July 24). 5-Nitropyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 30651-24-2(5-Nitropyridine-2-carboxylic acid) Product Description. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis. Retrieved from --INVALID-LINK--
-
Recrystallization - Wired Chemist. (n.d.). Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1 - Googleapis.com. (2011, September 7). Retrieved from --INVALID-LINK--
-
5-Chloro-2-hydroxy-3-nitropyridine 97 21427-61-2 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from --INVALID-LINK--
-
Pyridine-2-carboxylic Acid | 98-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Retrieved from --INVALID-LINK--
-
How to recrystallize complexes from the solvent pair acetone/water? - ResearchGate. (2021, September 24). Retrieved from --INVALID-LINK--
-
EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved from --INVALID-LINK--
-
5-Chloro-3-nitro-pyridine-2-carboxylic acid - - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
This compound (CAS ) - Novasyn Organics. (n.d.). Retrieved from --INVALID-LINK--
-
Picolinic acid - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
5-NITROPYRIDINE-3-CARBOXYLIC ACID | CAS 2047-49-6 - Matrix Fine Chemicals. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recrystallization [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 5-Chloropyridine-2-Carboxylic Acid
Welcome to the technical support center for the nitration of 5-chloropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Instead of a rigid protocol, this document provides in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles to empower you to optimize your synthesis of the valuable intermediate, 5-chloro-3-nitropyridine-2-carboxylic acid.
Section 1: Understanding the Core Reaction & Challenges
Q1: What is the intended reaction pathway and the primary challenges involved?
The primary goal is the electrophilic aromatic substitution (EAS) of a nitro group onto the 5-chloropyridine-2-carboxylic acid ring. The reaction employs a nitrating mixture, typically nitric acid and sulfuric acid, to generate the reactive electrophile, the nitronium ion (NO₂⁺)[1].
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack.[1][2][3] Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This further increases the deactivation of the ring, making the reaction significantly more challenging than the nitration of benzene derivatives.[2][4]
The substituents on the ring—a chloro group at C5 and a carboxylic acid group at C2—are both electron-withdrawing, adding to the deactivation. However, their directing effects guide the incoming nitro group. The pyridine nitrogen and the C2-carboxylic acid group direct incoming electrophiles to the meta positions (C3/C5 and C4/C6, respectively), while the C5-chloro group directs to the ortho and para positions (C4/C6). The confluence of these directing effects and deactivation patterns strongly favors substitution at the C3 position, yielding the desired product: This compound [5].
Caption: General mechanism for the nitration of 5-chloropyridine-2-carboxylic acid.
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most common side reactions encountered during the nitration of 5-chloropyridine-2-carboxylic acid. Each issue is presented with its cause, solution, and preventative measures.
Q2: My reaction produced significant gas, and the primary isolated product is 3-chloro-5-nitropyridine, not the expected carboxylic acid. What happened?
Issue: Unintended Decarboxylation.
This is the most prevalent and disruptive side reaction. You have experienced ipso-nitration followed by decarboxylation or decarboxylation of the nitrated product.
Causality: Pyridine-2-carboxylic acids (picolinic acids) are susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[6] The mechanism is often facilitated by the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated.[6][7] The strong acid and exothermic nature of nitration can easily create localized hot spots, driving this side reaction. If the temperature exceeds the decarboxylation threshold, the carboxylic acid group is cleaved, leading to the formation of 3-chloro-5-nitropyridine.
Solution & Prevention: Strict and uniform temperature control is paramount.
-
Maintain Low Temperatures: The reaction should be maintained at a low temperature, typically between 0°C and 10°C, throughout the addition of the substrate to the nitrating mixture.
-
Slow, Controlled Addition: Add the 5-chloropyridine-2-carboxylic acid portion-wise or as a solution in concentrated sulfuric acid to the cold nitrating mixture. This allows for better heat dissipation.
-
Efficient Cooling & Agitation: Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and vigorous mechanical stirring to prevent localized temperature spikes. Nitration reactions are highly exothermic, and poor heat management is a common failure point.[8][9]
| Parameter | Recommended Condition | Problematic Condition |
| Addition Temp. | 0-5 °C | > 20 °C |
| Reaction Temp. | 5-10 °C | > 25 °C (increases risk) |
| Addition Rate | Slow, portion-wise over 1-2 hours | Rapid, all at once |
digraph "Decarboxylation_Pathway" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="5-Chloro-3-nitropyridine-\n2-carboxylic acid"]; "Heat" [label="Excess Heat\n(> 25-30 °C)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "SideProduct" [label="Side Product:\n3-Chloro-5-nitropyridine", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CO2" [label="CO₂ Gas"];
"Start" -> "Heat" [dir=none]; "Heat" -> "SideProduct"; "Heat" -> "CO2"; }
Caption: The effect of excess heat leading to decarboxylation.
Q3: My reaction mixture turned dark brown or black, resulting in a low yield of intractable material. What went wrong?
Issue: Oxidative Degradation and Charring.
This indicates that the reaction conditions were too harsh, leading to the decomposition of the starting material and/or product.
Causality: Concentrated nitric acid is a powerful oxidizing agent, and its oxidative potential increases dramatically with temperature.[8] If the reaction temperature is not adequately controlled, or if the concentration of nitric acid is excessively high, oxidation of the organic substrate will compete with nitration. This process breaks down the pyridine ring, leading to charring and the formation of numerous byproducts.
Solution & Prevention:
-
Adhere to Stoichiometry: Use a modest excess of nitric acid. A large excess increases the risk of oxidation. A typical molar ratio is between 1.1 and 1.5 equivalents of nitric acid relative to the substrate.
-
Prioritize Temperature Control: As with decarboxylation, maintaining a low and stable temperature is the most effective preventative measure. Any temperature excursion above 20°C significantly increases the risk of oxidation.[10]
-
Ensure Homogeneity: Ensure the starting material is fully dissolved in the sulfuric acid before nitration begins to avoid localized high concentrations that can overheat and decompose.
Caption: A workflow for diagnosing common nitration issues.
Q4: My product analysis shows a highly polar byproduct that is not the decarboxylated species. Could it be sulfonation?
Issue: Competing Sulfonation.
While less common than decarboxylation under typical nitrating conditions, sulfonation can occur if the conditions are not chosen carefully.
Causality: If the reaction is performed with fuming sulfuric acid (oleum), which contains excess sulfur trioxide (SO₃), or at very high temperatures, electrophilic sulfonation can compete with nitration.[11][12] The sulfonic acid group (-SO₃H) is highly polar and would be introduced onto the pyridine ring, likely at the same C3 position, to yield 5-chloro-2-carboxy-pyridine-3-sulfonic acid.
Solution & Prevention:
-
Use the Correct Reagents: Employ concentrated (98%) sulfuric acid, not fuming sulfuric acid or oleum, unless sulfonation is the desired outcome.
-
Avoid High Temperatures: Sulfonation reactions typically require more forcing conditions (higher temperatures) than nitration.[13] Sticking to the recommended low-temperature protocol for nitration will inherently suppress the sulfonation side reaction.
| Reaction | Reagent Conditions | Typical Temperature |
| Desired Nitration | HNO₃ in conc. H₂SO₄ | 0-10 °C |
| Side-Reaction Sulfonation | SO₃ in H₂SO₄ (Oleum) or high heat | >100 °C (often much higher) |
Section 3: Frequently Asked Questions (FAQs)
-
Q5: What is the optimal ratio of sulfuric acid to nitric acid? A common and effective nitrating mixture consists of a 1:2 to 1:4 volume ratio of concentrated nitric acid to concentrated sulfuric acid. The sulfuric acid acts as both a solvent and a catalyst to generate the nitronium ion.
-
Q6: How should I properly quench the reaction? The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood and with appropriate personal protective equipment. The cold temperature controls the heat generated from the dilution of the strong acids. The product will precipitate out of the cold aqueous solution and can be collected by filtration.
-
Q7: How can I monitor the reaction's progress? Reaction progress can be monitored by taking small aliquots, quenching them in ice/water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by thin-layer chromatography (TLC) or LC-MS to check for the disappearance of the starting material.
Section 4: Recommended Experimental Protocol
This protocol is designed to minimize the side reactions discussed above.
Materials:
-
5-chloropyridine-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
Prepare Nitrating Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 40 mL).
-
Cool the Acid: Cool the flask in an ice-salt bath to between 0 and 5 °C.
-
Add Nitric Acid: While maintaining the temperature below 10 °C, add concentrated nitric acid (e.g., 10 mL) dropwise to the sulfuric acid with vigorous stirring.
-
Prepare Substrate Solution: In a separate beaker, carefully dissolve 5-chloropyridine-2-carboxylic acid (e.g., 0.1 mol) in a small amount of concentrated sulfuric acid (e.g., 20 mL). Gentle warming may be required, but the solution must be cooled back to room temperature before addition.
-
Substrate Addition: Add the substrate solution dropwise from the dropping funnel to the cold nitrating mixture over 1-2 hours. Crucially, ensure the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours, monitoring by TLC or LC-MS if desired.
-
Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 500 g) in a large beaker with constant, vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product under vacuum to a constant weight. The product is expected to be this compound.
References
- 1. youtube.com [youtube.com]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | NanoAxis LLC [nanoaxisllc.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 9. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
Optimization of reaction conditions for amide coupling of 5-Chloro-3-nitropyridine-2-carboxylic acid
An essential reaction in medicinal chemistry is the formation of amide bonds, which connects a carboxylic acid and an amine.[1][2] However, the specific characteristics of the substrates can present significant challenges. The amide coupling of 5-Chloro-3-nitropyridine-2-carboxylic acid is a prime example of a difficult transformation that calls for careful process optimization.
Due to the strong electron-withdrawing properties of the nitro group and the pyridine ring nitrogen, this substrate is highly electron-deficient.[3][4] While this electronic nature increases the acidity of the carboxylic acid, it also deactivates the ring and makes the 5-chloro position susceptible to nucleophilic aromatic substitution (SNAr) by the amine coupling partner—a common and troublesome side reaction. This guide provides detailed troubleshooting advice, optimized protocols, and answers to frequently asked questions to help researchers successfully navigate the complexities of this reaction.
Troubleshooting Guide
This section addresses common problems encountered during the amide coupling of this compound, providing explanations and actionable solutions.
Q1: My reaction shows low or no product yield. What are the common causes?
Low or nonexistent yield in this specific coupling can be attributed to several factors, primarily related to incomplete activation of the carboxylic acid, issues with the amine's nucleophilicity, or suboptimal reaction conditions.[5]
Potential Causes and Solutions:
-
Incomplete Carboxylic Acid Activation: this compound's electronic properties can make its activation sluggish with milder reagents.
-
Solution 1: Use a High-Potency Coupling Reagent. Switch from standard carbodiimides like EDC to more powerful uronium/aminium or phosphonium salt reagents. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is particularly effective as it generates a highly reactive OAt-active ester, which can accelerate the coupling of challenging substrates.[6][7]
-
Solution 2: Pre-activation. Do not add the amine simultaneously with the coupling reagents. Allow the carboxylic acid to pre-activate with the coupling reagent and a non-nucleophilic base for 15-30 minutes at room temperature before introducing the amine. This ensures the active ester is fully formed, maximizing the chance of productive coupling.[8]
-
-
Low Amine Nucleophilicity: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its ability to attack the activated ester is diminished.[9][10]
-
Solution 1: Increase Reaction Temperature. Cautiously increasing the temperature (e.g., from room temperature to 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, this must be balanced against the risk of increasing side reactions like SNAr. Monitor the reaction closely by TLC or LC-MS.
-
Solution 2: Convert to an Acyl Fluoride. For extremely difficult couplings, in-situ formation of an acyl fluoride can be highly effective. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can convert the carboxylic acid to the more reactive acyl fluoride, which then couples with the amine.[9][10]
-
-
Improper Solvent or Base: The choice of solvent and base is critical.
-
Solution: Use Anhydrous Polar Aprotic Solvents and a Non-Nucleophilic Base. Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices as they effectively solubilize the reactants.[5] Always use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), which is sterically hindered and less likely to cause side reactions compared to triethylamine (TEA).[5] Ensure the base is fresh and dry.
-
Q2: I'm observing a significant side product. How can I identify and prevent it?
The most probable side reaction is Nucleophilic Aromatic Substitution (SNAr), where the amine displaces the chlorine atom at the C-5 position of the pyridine ring. This is facilitated by the strongly electron-withdrawing nitro group at the C-3 position.
Mitigation Strategies:
-
Lower the Reaction Temperature: SNAr often has a higher activation energy than the desired amide coupling. Running the reaction at 0 °C or even lower can significantly suppress this side reaction.
-
Ensure Full Pre-activation: A complete pre-activation step is crucial. By converting all the carboxylic acid to its active ester form before the amine is introduced, you maximize the concentration of the electrophilic carbonyl group. This makes the desired reaction kinetically favored over the SNAr attack on the pyridine ring.
-
Control Stoichiometry: Avoid using a large excess of the amine, as this will increase the rate of the bimolecular SNAr reaction. Use 1.0 to 1.2 equivalents of the amine.[5]
-
Base Selection: While DIPEA is generally recommended, ensure it is free of more nucleophilic amine impurities. Using a highly hindered base can sometimes help minimize side reactions.
Q3: How do I effectively purify my product and remove coupling agent byproducts?
Byproducts such as dicyclohexylurea (DCU), 1-hydroxybenzotriazole (HOBt), and tetramethylurea (from HATU) can complicate purification.
Purification Strategy:
-
Aqueous Workup: A standard aqueous workup is the first line of defense.
-
Wash the organic layer (e.g., Ethyl Acetate or DCM) with a mild acid like 1M HCl or 5% aqueous HCl to remove the basic DIPEA and any unreacted amine.
-
Follow with a wash using saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and additives like HOBt.
-
A final brine wash removes residual water.[11]
-
For DMF-based reactions, washing with 5% aqueous LiCl can help remove the DMF.[11]
-
-
Chromatography: Flash column chromatography is often necessary.
-
Solvent System: A gradient of ethyl acetate in hexanes is a common starting point. Adding a small amount of a polar solvent like methanol may be necessary for more polar products.
-
Tailing: If your amide product is basic, it may tail on silica gel. Adding 0.5-1% of triethylamine or ammonia in methanol to your eluent can resolve this.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Common solvents to try include ethanol, acetonitrile, or ethyl acetate/hexanes mixtures.[12]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best suited for this specific carboxylic acid?
There is no single "best" reagent, as the optimal choice depends on the amine's properties, cost considerations, and desired reaction speed. However, for a challenging substrate like this, some reagents are more reliable than others.
| Reagent System | Pros | Cons | Best For |
| HATU / DIPEA | High reactivity, fast reaction times, effective for hindered substrates.[2][7] | Higher cost, can cause guanidinylation of the amine if not pre-activated.[6][13] | Hindered or electron-poor amines where speed and yield are critical. |
| EDC / HOBt / DIPEA | Cost-effective, widely used, water-soluble urea byproduct is easy to remove.[14][15] | Slower reaction rates, may give low yields with difficult substrates, HOBt has safety concerns.[6] | Simple, unhindered primary and secondary amines; initial optimization studies. |
| PyBOP / DIPEA | High reactivity, less risk of guanidinylation compared to HATU.[6] | Byproduct (HMPA) is carcinogenic and requires careful handling and disposal. | Situations where HATU fails or when guanidinylation is a persistent problem. |
| Acyl Fluoride (in-situ) | Extremely high reactivity, can overcome significant steric and electronic barriers.[9][10] | Requires specialized fluorinating agents (e.g., TFFH), may require elevated temperatures. | "Last resort" for couplings that fail with all other standard methods. |
Q2: What is the ideal order of reagent addition?
For uronium/aminium reagents like HATU, the order of addition is critical to prevent side reactions.
The Recommended Order (Pre-activation Protocol):
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HATU, 1.0-1.2 eq).
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the amine (1.0-1.2 eq) to the pre-activated mixture.
Causality: Adding the amine last ensures it reacts with the fully formed, highly reactive OAt-ester. If the amine is present from the beginning, it can compete with the carboxylate in reacting with HATU, leading to the formation of an unwanted and unreactive tetramethylguanidinium species, effectively capping the amine.[8][13]
Q3: Can I use acyl chloride formation with thionyl chloride (SOCl₂) or oxalyl chloride?
While forming an acyl chloride is a classic method for activating a carboxylic acid, it is generally not recommended for this compound.[16]
Reasons to Avoid This Method:
-
Harsh Conditions: The reagents (SOCl₂, oxalyl chloride) and conditions (often requiring heat) can be too harsh for the sensitive, electron-deficient pyridine ring, potentially leading to decomposition or undesired side reactions.
-
Safety and Handling: These reagents are highly toxic and moisture-sensitive, and the reactions release corrosive HCl gas.
-
Lack of Control: Modern coupling reagents offer a much higher degree of control and are compatible with a wider range of functional groups, making them a safer and more reliable choice.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered or electron-deficient amines where a high yield is desired.[5]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF (to make a ~0.1 M solution). Stir until fully dissolved.
-
Pre-activation: Add HATU (1.1 equivalents) followed by DIPEA (2.5 equivalents). Stir the mixture at room temperature (20-25 °C) for 20 minutes. The solution may change color.
-
Amine Addition: Add the amine (1.1 equivalents), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (if using DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a good starting point for less challenging amines and when cost is a factor.[15]
-
Preparation: To a dry round-bottom flask, add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).
-
Dissolution: Add anhydrous DCM (to make a ~0.1 M solution) and stir to dissolve.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 equivalents) portion-wise to the cold mixture.
-
Base Addition: Add DIPEA (2.5 equivalents) dropwise to the reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography. The water-soluble urea byproduct from EDC should be largely removed during the aqueous workup.
References
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Purification of 5-Chloro-3-nitropyridine-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Chloro-3-nitropyridine-2-carboxylic acid. As a critical intermediate in the development of various pharmaceutical agents, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions grounded in chemical principles.
Question 1: My crude product is a persistent yellow or brownish color. What are the likely impurities, and how can I remove them?
Answer:
A persistent off-color in your crude this compound is typically indicative of residual starting materials, side-products from the nitration reaction, or degradation products. The most common culprits include:
-
Isomeric Impurities: Nitration of chloropyridine derivatives can sometimes lead to the formation of other nitro-substituted isomers, which can be highly colored.[1][2] The directing effects of the existing substituents on the pyridine ring influence the position of the incoming nitro group.
-
Unreacted Starting Materials: Incomplete nitration can leave residual starting materials in your crude product.
-
Hydrolysis Products: The presence of water during the synthesis or workup can lead to the hydrolysis of the chloro group, resulting in the formation of 5-Chloro-2-hydroxy-3-nitropyridine.[3]
-
Decarboxylation Products: Pyridine-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 5-chloro-3-nitropyridine.[4]
Recommended Purification Strategy: Recrystallization
Recrystallization is often the most effective method for removing colored impurities and achieving a high-purity crystalline product. The choice of solvent is critical and depends on the solubility profile of the desired compound versus its impurities.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Based on the principle of "like dissolves like," and considering the polar nature of the carboxylic acid and nitro groups, polar solvents are a good starting point. A mixed solvent system often provides the best results. A common and effective system for pyridine derivatives is a mixture of an alcohol (like ethanol or isopropanol) and water.[5][6]
-
Dissolution: In a suitable flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution until you observe persistent turbidity. This indicates that the solution is saturated.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary: Recrystallization Solvent Systems
| Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | Good solubility of the target compound at high temperatures, and poor solubility at low temperatures. Many impurities will remain in the mother liquor. | High purity, crystalline solid. |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids. | Effective for certain impurity profiles, but may require more rigorous drying. |
| Isopropanol/Water | Similar to ethanol/water, but isopropanol is less volatile. | Good alternative to ethanol/water. |
Question 2: After recrystallization, I still see impurities in my NMR/HPLC analysis. What are my next steps?
Answer:
If recrystallization is insufficient to achieve the desired purity, chromatographic techniques are the next logical step. For a polar compound like this compound, reverse-phase chromatography is often effective.
Recommended Purification Strategy: Preparative Reverse-Phase HPLC
Preparative reverse-phase High-Performance Liquid Chromatography (HPLC) can separate compounds with very similar polarities.
Experimental Protocol: Preparative Reverse-Phase HPLC
A general protocol for the purification of a related compound, 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid, has been described and can be adapted.[7]
-
Column: A C18 reverse-phase column is a suitable choice.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common mobile phase for acidic compounds. The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Gradient Elution: Start with a high percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 95% Acetonitrile
-
25-30 min: 95% Acetonitrile
-
30-35 min: 95% to 10% Acetonitrile
-
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm) is typically used.
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Solvent Removal: Remove the mobile phase solvents under reduced pressure to obtain the purified product.
Logical Workflow for Purification
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product?
A1: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A single, sharp peak is indicative of a pure compound. An example of an HPLC method for a similar compound uses a C18 column with a water/acetonitrile/formic acid mobile phase.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities. The absence of unexpected signals suggests high purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.
Q2: What are the key safety precautions I should take when handling this compound?
A2: this compound and its potential impurities are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before handling. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Q3: Can my compound decompose during purification?
A3: Yes, thermal decomposition is a concern. As a pyridine-2-carboxylic acid, this compound can undergo decarboxylation at elevated temperatures to form 5-chloro-3-nitropyridine.[4] Therefore, it is crucial to avoid prolonged heating at high temperatures during recrystallization and solvent removal. Use the minimum amount of heat necessary and remove solvents under reduced pressure at a moderate temperature.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
Improving the stability of 5-Chloro-3-nitropyridine-2-carboxylic acid in solution
Welcome to the technical support center for 5-Chloro-3-nitropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of this compound in solution. This guide offers troubleshooting protocols and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical and agrochemical research. The presence of a carboxylic acid, a nitro group, and a chloro substituent on the pyridine ring imparts unique reactivity but also presents stability challenges. Understanding and controlling the degradation of this molecule in solution is critical for obtaining reliable and reproducible experimental results. This guide is structured to provide both quick answers to common questions and detailed protocols to systematically address stability issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways in solution: decarboxylation and nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group and the pyridine nitrogen can facilitate both processes.
Q2: How does pH affect the stability of the compound?
A2: The pH of the solution is a critical factor influencing the stability of this compound. The ionization state of the carboxylic acid group plays a significant role in its degradation.[1][2] In acidic to neutral conditions, the protonated form may be more prone to decarboxylation. Conversely, under basic conditions, the deprotonated carboxylate is generally more stable against decarboxylation but the increased nucleophilicity of hydroxide ions can promote nucleophilic aromatic substitution of the chloride.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize shelf-life, solutions of this compound should be stored at low temperatures (-20°C or -80°C) and protected from light. For short-term storage, refrigeration at 2-8°C is acceptable. It is advisable to prepare fresh solutions for sensitive experiments. The choice of solvent is also crucial; aprotic solvents are generally preferred over protic solvents to minimize nucleophilic attack.
Q4: Can I use aqueous buffers to dissolve the compound?
A4: While aqueous buffers may be necessary for certain biological assays, they can accelerate degradation. If an aqueous system is required, it is crucial to use a buffer system that maintains a slightly acidic to neutral pH (e.g., pH 4-6). Avoid basic buffers (pH > 7.5) as they can significantly increase the rate of nucleophilic substitution.[3]
Q5: Is the compound sensitive to light?
A5: Yes, nitroaromatic compounds are often susceptible to photodegradation.[4][5][6] Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation of the compound. Therefore, it is essential to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
This section provides systematic approaches to identify and mitigate stability issues with this compound in your experiments.
Issue 1: Loss of Compound Potency or Inconsistent Results Over Time
This is a common indicator of compound degradation in your stock or working solutions.
Step 1: Confirm Degradation with Analytical Monitoring
It is essential to analytically confirm that the observed loss of activity is due to the degradation of the parent compound.
Experimental Protocol: HPLC-UV Analysis for Stability Monitoring
-
Preparation of Standards: Prepare a fresh stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mM). Prepare a calibration curve by diluting the stock solution to a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in the same solvent.
-
Sample Preparation:
-
Time Zero (T0) Sample: Prepare a fresh solution of your compound in the experimental solvent/buffer at the desired concentration. Immediately inject a sample onto the HPLC.
-
Time Point (Tx) Samples: Store the remaining solution under your typical experimental conditions (e.g., room temperature, 37°C, protected from light, etc.). At various time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B and ramp up to elute the compound and potential degradation products.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time confirms degradation. The appearance of new peaks indicates the formation of degradation products.
Step 2: Identify the Primary Degradation Pathway
The nature of the degradation products can provide clues about the degradation mechanism.
dot
Caption: Potential degradation pathways of the target compound.
Experimental Protocol: LC-MS for Degradation Product Identification
-
Sample Preparation: Use a sample from the HPLC stability study that shows significant degradation.
-
LC-MS Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Data Analysis:
-
Look for masses corresponding to the potential degradation products.
-
Decarboxylation Product (5-Chloro-3-nitropyridine): Expected mass = [M-44] (loss of CO2).
-
Hydrolysis Product (5-Hydroxy-3-nitropyridine-2-carboxylic acid): Expected mass = [M-18.5] (substitution of Cl with OH).
-
Fragment the parent ion and the potential degradation product ions to confirm their structures.
-
Step 3: Implement Stabilization Strategies
Based on the identified degradation pathway, implement the following strategies.
| Degradation Pathway | Recommended Stabilization Strategy | Rationale |
| Decarboxylation | - Store solutions at low temperatures (-20°C or below).- Use aprotic solvents.- Avoid strongly acidic conditions. | Reduces the thermal energy available for the reaction and minimizes protonation of the pyridine ring which can facilitate decarboxylation. |
| Nucleophilic Substitution | - Maintain a slightly acidic to neutral pH (4-6).- Use aprotic solvents.- Avoid nucleophilic buffers (e.g., Tris, HEPES). | Minimizes the concentration of hydroxide ions and other nucleophiles that can attack the electron-deficient pyridine ring.[7][8][9] |
| Photodegradation | - Protect solutions from light using amber vials or foil.- Work in a dimly lit environment when possible. | Prevents light-induced electronic transitions that can lead to bond cleavage and degradation.[4][5] |
Issue 2: Poor Solubility in Aqueous Media
The compound's aromatic and halogenated nature can lead to poor aqueous solubility, which can be mistaken for instability.
Step 1: Determine the Intrinsic Solubility
Experimental Protocol: Shake-Flask Solubility Assay
-
Add an excess amount of the solid compound to your desired aqueous buffer.
-
Shake the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Step 2: Improve Solubility
| Strategy | Protocol | Considerations |
| Co-solvents | Add a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous buffer. Start with a low percentage (1-5%) and increase as needed. | Ensure the co-solvent is compatible with your downstream application and does not affect the biological activity being studied. |
| pH Adjustment | Adjust the pH of the solution. For a carboxylic acid, increasing the pH will deprotonate the acid, forming a more soluble carboxylate salt. | Be mindful that increasing the pH can accelerate degradation via nucleophilic substitution. A careful balance between solubility and stability is required. |
| Formulation with Excipients | Use solubilizing agents such as cyclodextrins. | The excipient may interfere with your assay. Run appropriate controls. |
Workflow for Stability Assessment
The following diagram outlines a systematic workflow for assessing and improving the stability of this compound in solution.
dot
Caption: A systematic workflow for stability assessment.
References
- 1. globethesis.com [globethesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of byproducts in 5-Chloro-3-nitropyridine-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 5-Chloro-3-nitropyridine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound (CAS 899423-94-0).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the identification and characterization of common byproducts. Our goal is to provide practical, field-proven insights to ensure the integrity and success of your experiments.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to maximize yield and purity. While several synthetic routes exist, a common pathway involves the nitration of a 5-chloropyridine precursor followed by the conversion of a C2-substituent (like a methyl or cyano group) into a carboxylic acid.
The pyridine ring's electron-deficient nature, further amplified by the chloro-substituent, dictates the regioselectivity of the nitration step. However, side reactions are common, leading to a range of impurities that can complicate purification and impact downstream applications. Understanding the mechanistic basis of byproduct formation is the first step toward mitigating it.
Caption: General experimental workflow for synthesis and purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling byproduct formation in this synthesis?
A1: The nitration step is arguably the most critical. The reaction conditions—specifically temperature and the concentration of the nitrating mixture (typically H₂SO₄ and HNO₃)—must be meticulously controlled. Excursions in temperature can lead to over-nitration or the formation of undesired regioisomers. Following nitration, the oxidation or hydrolysis step to form the carboxylic acid can also generate impurities if conditions are too harsh, potentially causing decarboxylation or hydrolysis of the C5-chloro group.
Q2: Why is the purity of the starting material so important?
A2: The principle of "garbage in, garbage out" is highly applicable here. Impurities in the starting material, such as isomers of 5-chloropicoline, will undergo similar reactions, leading to a complex mixture of final products that are often difficult to separate. For example, if the starting material contains 3-chloro-2-methylpyridine, you will inevitably form 3-chloro-5-nitropyridine-2-carboxylic acid as a significant impurity. Always verify the purity of your starting materials by NMR or GC-MS before beginning the synthesis.
Q3: Can I use a different oxidizing agent to convert the C2-substituent to a carboxylic acid?
A3: While potassium permanganate (KMnO₄) is commonly used, other oxidizing agents can be employed. However, each comes with its own set of considerations. For instance, oxidation with hydrogen peroxide in sulfuric acid is an alternative.[3] The choice of oxidant can influence the byproduct profile. Harsh oxidants under high temperatures may promote decarboxylation of the desired product. It is crucial to perform small-scale trial reactions to optimize the conditions for any new oxidizing system.
Section 3: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yield can stem from several factors. Here’s a logical breakdown of potential causes and how to investigate them:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Diagnosis: Analyze a crude sample of your reaction mixture by HPLC or TLC. The presence of a significant amount of starting material confirms an incomplete reaction.
-
Solution: Consider extending the reaction time or slightly increasing the temperature. Ensure your reagents (e.g., oxidizing agent) are fresh and active.
-
-
Product Decarboxylation: The target molecule can lose CO₂ under excessive heat or harsh pH conditions, especially during workup or purification.
-
Diagnosis: Look for the presence of 5-chloro-3-nitropyridine in your crude product via GC-MS or LC-MS analysis.
-
Solution: Maintain lower temperatures (<80°C) during the reaction and workup. When acidifying to precipitate the product, do so slowly and at a reduced temperature (e.g., in an ice bath).
-
-
Losses During Workup/Purification: The product might have partial solubility in the aqueous phase or may not precipitate completely.
-
Diagnosis: After filtering your precipitated product, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) and analyze the extract for the presence of your desired product.
-
Solution: Adjust the pH carefully to the isoelectric point of the carboxylic acid to minimize its solubility in water. If losses to the filtrate are significant, perform multiple extractions with an appropriate solvent.
-
Caption: Troubleshooting logic for diagnosing low reaction yield.
Q5: I see an unexpected peak in my HPLC analysis. How do I identify it?
A5: The appearance of unexpected peaks is a common challenge. The identity of the byproduct is often related to a specific side reaction.
Table 1: Common Byproducts and Their Likely Origins
| Potential Byproduct | Likely Origin | Suggested Analytical Confirmation |
| Isomeric Acids | Impurities in starting material or non-regioselective nitration. | LC-MS to confirm mass; 1H NMR to confirm substitution pattern. |
| 5-Hydroxy-3-nitropyridine-2-carboxylic acid | Nucleophilic substitution (hydrolysis) of the chloro group, often during basic hydrolysis of a nitrile precursor or harsh workup.[4][5] | LC-MS (Mass will be 184.1 g/mol vs 202.55 g/mol for the product). |
| Starting Material | Incomplete reaction. | Co-injection with an authentic standard in HPLC; check retention time. |
| 5-Chloro-3-nitropyridine | Decarboxylation of the final product due to excessive heat. | GC-MS is ideal for this more volatile, non-acidic compound. |
| Dinitro-species | Over-nitration due to aggressive nitrating conditions (high temp or concentration). | LC-MS (Mass will be ~45 Da higher than the desired product). |
Q6: My final product has a yellowish tint after purification. What causes this?
A6: A persistent yellow color often indicates the presence of residual nitro-aromatic impurities that are highly conjugated. Even trace amounts can impart color.
-
Cause: The most common culprits are dinitro compounds or other colored byproducts formed during nitration. These impurities may co-crystallize with your product.
-
Solution:
-
Recrystallization: Attempt recrystallization from a different solvent system. A solvent/anti-solvent combination can be effective.
-
Activated Carbon: Treat a solution of your crude product with a small amount of activated carbon, heat gently, and then filter through celite before recrystallization. This can effectively adsorb highly colored, non-polar impurities.
-
Chromatography: If the impurity level is high, column chromatography may be necessary, although this can be challenging with acidic compounds.
-
Section 4: Byproduct Characterization Protocols
Characterizing impurities is essential for process optimization and ensuring the quality of the final compound.[6][7]
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the final product and quantifying byproducts.[8]
-
Objective: To separate the main product from potential impurities.
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile:water mixture to create a 0.1 mg/mL solution.
-
Chromatographic Conditions: The following conditions serve as a good starting point and should be optimized as needed.
-
Table 2: Suggested HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
-
Data Interpretation: The desired product, being a carboxylic acid, will have a characteristic retention time. Byproducts can be tentatively identified by their mass using an in-line mass spectrometer (LC-MS) and then confirmed by synthesizing or isolating the impurity and comparing retention times.
Protocol 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR is indispensable for the structural elucidation of the product and its isomers.
-
Objective: To confirm the chemical structure and identify isomeric impurities.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
-
Expected Spectrum for this compound:
-
You should observe two doublets in the aromatic region, corresponding to the protons at the C4 and C6 positions. Their distinct chemical shifts and coupling constants are characteristic of this substitution pattern.
-
A broad singlet corresponding to the carboxylic acid proton will also be present, typically far downfield (>10 ppm), though its position can vary and it may exchange with residual water in the solvent.
-
-
Identifying Isomers: An isomeric byproduct, such as one with a different substitution pattern, will show a different set of splitting patterns and chemical shifts in the aromatic region of the NMR spectrum.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 899423-94-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-氯-2-羟基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 5-Chloro-3-nitropyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Chloro-3-nitropyridine-2-carboxylic acid. As a critical building block in pharmaceutical and agrochemical research, mastering its synthesis on a larger scale is essential.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to navigate the complexities of this process.
Overview of the Synthetic Strategy
The most direct and scalable approach to this compound involves the selective hydrolysis of a suitable precursor. Our recommended pathway begins with the nitration of 2,5-dichloropyridine, followed by the regioselective hydrolysis of the chlorine atom at the C-2 position. The electron-withdrawing nitro group at C-3, along with the pyridine nitrogen, strongly activates the C-2 position for nucleophilic aromatic substitution, making this transformation feasible.
Caption: Proposed two-step synthesis pathway.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues that may arise during the critical selective hydrolysis step (Step 2).
Question 1: My hydrolysis reaction is slow or stalls, resulting in low conversion of the 2,5-dichloro-3-nitropyridine starting material. How can I drive the reaction to completion?
Answer: This is a common issue when scaling up, often related to kinetics and solubility.
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Causality: The reaction is a nucleophilic aromatic substitution where hydroxide ions attack the electron-deficient C-2 position of the pyridine ring. Incomplete conversion is typically due to insufficient nucleophile concentration at the reaction site, poor solubility of the organic substrate in the aqueous phase, or inadequate temperature.
-
Troubleshooting Steps:
-
Optimize Base Stoichiometry: Ensure at least 2.0 equivalents of base (e.g., NaOH, LiOH) are used. The first equivalent is consumed in the substitution, and the second is required to deprotonate the resulting carboxylic acid, forming the carboxylate salt. A slight excess (2.1-2.2 eq) can help maintain a high concentration of the active nucleophile (OH⁻).
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from 50°C to 70-80°C) will increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions. Monitor the reaction profile closely by HPLC or TLC.
-
Improve Mixing and Solubility: On a larger scale, inefficient mixing between the organic substrate and the aqueous base is a major hurdle.
-
Co-solvent: Introduce a water-miscible co-solvent like Tetrahydrofuran (THF) or Dioxane. This creates a more homogenous reaction mixture, improving contact between reactants.
-
Phase-Transfer Catalyst (PTC): For biphasic systems, adding a PTC like tetrabutylammonium bromide (TBAB) can shuttle the hydroxide ions into the organic phase, dramatically accelerating the reaction.
-
-
Question 2: My reaction produces a significant amount of an impurity, which complicates purification. How do I identify and suppress its formation?
Answer: The primary impurity is likely 3-nitropyridine-2,5-dicarboxylic acid, arising from the non-selective hydrolysis of both chlorine atoms. Decarboxylation is another potential side reaction under harsh conditions.
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Causality: While the C-2 chlorine is more activated, the C-5 chlorine can also be displaced by hydroxide, especially at higher temperatures or with prolonged reaction times. The electron-withdrawing effect of the nitro and carboxylate groups contributes to this.
-
Troubleshooting & Mitigation Strategy:
-
Confirm Impurity Identity: Isolate the impurity and characterize it using ¹H NMR and Mass Spectrometry. The di-acid will show a loss of the C-5 proton signal and a corresponding mass change.
-
Control Temperature: This is the most critical parameter for selectivity. Maintain the lowest effective temperature that provides a reasonable reaction rate. An initial temperature screen (e.g., 40°C, 55°C, 70°C) is highly recommended.
-
Limit Reaction Time: Monitor the reaction closely. Once the starting material is consumed to an acceptable level (e.g., >98%), proceed with the work-up immediately. Unnecessary heating will favor the formation of the di-hydrolyzed byproduct.
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Choice of Base: While strong bases are needed, some studies on analogous compounds show that milder bases like Lithium Hydroxide (LiOH) can offer better control in certain hydrolysis reactions.[2]
-
Caption: Decision tree for troubleshooting the hydrolysis step.
Question 3: I'm struggling with the work-up. The product oils out during acidification or is difficult to purify by recrystallization. What is the best practice for isolation?
Answer: Proper work-up is crucial for both yield and purity. The key is precise pH control and selecting the right solvent system.
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Causality: this compound is an amphiprotic molecule. At high pH, it exists as the highly water-soluble carboxylate salt. As acid is added, it protonates to the free acid, which has much lower aqueous solubility. Oiling out occurs if the precipitation is too rapid or if the product's melting point is below the work-up temperature.
-
Optimized Isolation Protocol:
-
Cooling: After the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath. This minimizes solubility and promotes the formation of a crystalline solid rather than an oil.
-
Slow Acidification: Add acid (e.g., 2M HCl) dropwise with vigorous stirring. Monitor the pH continuously. The product will begin to precipitate as you approach its isoelectric point (typically pH 2-3). Rapidly dropping the pH can trap impurities and lead to poor crystal formation.
-
Filtration and Washing: Once precipitation is complete, filter the solid product. Wash the filter cake thoroughly with cold water to remove inorganic salts. A final wash with a cold, non-polar solvent like hexane can help remove organic impurities.[3]
-
Recrystallization: If purity is still insufficient, recrystallization is effective.
-
Solvent Selection: An ethanol/water or acetic acid/water mixture is a good starting point. Dissolve the crude product in the minimum amount of hot solvent, then cool slowly to allow for crystal growth.
-
Charcoal Treatment: If the product is highly colored, adding a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this synthesis?
-
A: The nitration step is highly exothermic and requires careful temperature control and slow addition of reagents. Nitrated aromatic compounds are potentially energetic and should be handled with care, avoiding shock and excessive heat.[4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.
-
-
Q: What analytical methods are recommended for reaction monitoring?
-
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction progress, allowing for accurate determination of starting material, product, and key impurities.[2] For quick qualitative checks, Thin-Layer Chromatography (TLC) using a mobile phase like 3:1 Hexane/Ethyl Acetate can be effective.[3]
-
-
Q: How does the position of the nitro group affect the hydrolysis?
-
A: The nitro group at the 3-position is crucial. Its strong electron-withdrawing nature, in concert with the ring nitrogen, significantly reduces the electron density at the C-2 and C-6 positions, making them highly susceptible to nucleophilic attack. This electronic effect is what enables the selective hydrolysis of the C-2 chlorine over the C-5 chlorine.
-
Detailed Experimental Protocol: Selective Hydrolysis
This protocol describes the selective hydrolysis of 2,5-dichloro-3-nitropyridine to the target acid on a laboratory scale.
Materials & Reagents:
-
2,5-Dichloro-3-nitropyridine
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Deionized Water
-
Tetrahydrofuran (THF), optional co-solvent
-
Hydrochloric Acid (HCl), 2M solution
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve Sodium Hydroxide (2.1 eq) in deionized water (approx. 5-10 volumes relative to the starting material).
-
Charge Reactants: Add 2,5-dichloro-3-nitropyridine (1.0 eq) to the basic solution. If using a co-solvent, add THF at this stage until a stirrable slurry or solution is formed.
-
Heating & Monitoring: Heat the mixture to the desired temperature (start with 50-60°C). Monitor the disappearance of the starting material by TLC or HPLC every 1-2 hours.
-
Cooling & Work-up: Once the reaction is complete, cool the flask to 0-5°C in an ice-water bath.
-
Precipitation: Slowly add 2M HCl dropwise with vigorous stirring. Monitor the pH, continuing addition until the pH is approximately 2. A solid precipitate should form.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with two portions of cold deionized water and one portion of cold hexane.
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Drying: Dry the product under vacuum at 40-50°C to a constant weight.
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Purification (if needed): Recrystallize the crude solid from a suitable solvent system like ethanol/water.
Example Reaction Parameters:
| Parameter | Value | Rationale |
| Scale | 10.0 g (51.8 mmol) | Lab scale demonstration |
| Starting Material | 2,5-Dichloro-3-nitropyridine | Precursor |
| Base | NaOH (4.35 g, 109 mmol, 2.1 eq) | Nucleophile & acid scavenger |
| Solvent | 75 mL Water / 25 mL THF | Improves solubility and contact |
| Temperature | 60 °C | Balances rate and selectivity |
| Time | 4-8 hours | Typical duration, monitor to confirm |
| Work-up Acid | ~55 mL of 2M HCl | To protonate and precipitate product |
| Expected Yield | 80-90% | Typical for an optimized process |
References
Preventing decomposition of 5-Chloro-3-nitropyridine-2-carboxylic acid during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Welcome to the technical support center for 5-Chloro-3-nitropyridine-2-carboxylic acid. As Senior Application Scientists, we understand the unique challenges this valuable building block can present. Its reactivity, driven by the electron-withdrawing nitro and chloro groups, is key to its synthetic utility, but also makes it susceptible to decomposition under certain conditions. This guide provides in-depth, field-proven insights to help you navigate your experiments successfully, ensuring both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning brown and I'm seeing gas evolution. What is happening?
A1: This is a classic sign of decomposition, likely through decarboxylation. The pyridine ring, particularly with electron-withdrawing groups, can facilitate the loss of the carboxylic acid group as carbon dioxide (CO₂). Elevated temperatures are a primary driver for this process.
Q2: What is the main decomposition product I should be looking for?
A2: The most common decomposition product is 5-chloro-3-nitropyridine, formed via decarboxylation. You can monitor its formation by LC-MS or GC-MS to gauge the extent of decomposition.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes. Strong basic conditions can deprotonate the carboxylic acid, forming a carboxylate anion. While this might prevent unwanted esterification, the increased electron density on the carboxylate can, in some cases, facilitate decarboxylation, especially with heating. Conversely, strongly acidic conditions can protonate the pyridine nitrogen, which can also influence the electronic properties of the ring and potentially lower the decomposition temperature. It is advisable to work under neutral or mildly acidic/basic conditions where possible.
Q4: Can I use metal catalysts in my reaction?
A4: Caution is advised. While many cross-coupling reactions utilize metal catalysts, some metals, particularly copper, have been known to facilitate the decarboxylation of heterocyclic carboxylic acids. If a metal catalyst is necessary, thorough screening of catalysts and reaction conditions at a small scale is recommended to identify a system that minimizes decomposition.
Troubleshooting Guide: Common Reactions and Solutions
Scenario 1: Amide Bond Formation (Amidation)
Amide coupling is one of the most common reactions performed with this compound. However, the conditions required for activating the carboxylic acid can also promote its decomposition.
Problem: Low yield of the desired amide and the presence of 5-chloro-3-nitropyridine as a major byproduct.
Root Cause Analysis:
The primary cause is often the use of high temperatures in conjunction with coupling reagents. Many standard amidation protocols call for heating to drive the reaction to completion. However, for this substrate, temperatures above room temperature can significantly accelerate decarboxylation.
Preventative Measures and Solutions:
-
Choice of Coupling Reagent: Opt for modern, highly efficient coupling reagents that work well at ambient or sub-ambient temperatures. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, or COMU are often effective. While classic carbodiimide reagents like DCC or EDC can be used, they may require longer reaction times or slightly elevated temperatures, increasing the risk of decomposition.
-
Temperature Control: Maintain strict temperature control throughout the reaction. Start the activation of the carboxylic acid at 0 °C and allow the reaction with the amine to proceed at room temperature. Avoid any unnecessary heating.
-
Order of Addition: A step-wise addition of reagents is crucial. Activate the carboxylic acid first with the coupling reagent and a suitable base (like DIPEA) before the amine is introduced. This ensures the activated species is readily available to react with the amine, minimizing its time at a potentially unstable state.
| Parameter | Standard Protocol (High Risk) | Recommended Protocol (Low Risk) |
| Temperature | Reflux or > 40 |
Validation & Comparative
A Comparative Guide to HPLC Analysis of 5-Chloro-3-nitropyridine-2-carboxylic Acid Purity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. 5-Chloro-3-nitropyridine-2-carboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in scientific principles and supported by actionable experimental protocols.
The Criticality of a Stability-Indicating Method
Before delving into specific methodologies, it is paramount to understand the "why" behind the stringent analytical requirements for a molecule like this compound. The presence of a carboxylic acid, a nitro group, and a chloro-substituted pyridine ring renders the molecule susceptible to various degradation pathways, including hydrolysis, reduction, and decarboxylation, particularly under stress conditions such as heat, light, and extreme pH.[1] Therefore, a simple purity assay is insufficient. A robust, stability-indicating analytical method (SIAM) is essential. Such a method must be capable of separating the intact active substance from its potential degradation products and process-related impurities, ensuring that the reported purity is an accurate reflection of the compound's stability and quality.[2][3][4][5]
This guide will first propose a robust reversed-phase HPLC (RP-HPLC) method, explaining the rationale behind the selection of each parameter. Subsequently, it will compare this approach with alternative analytical techniques, providing a holistic view for the analytical scientist. All protocols are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
Proposed Stability-Indicating RP-HPLC Method
The following method is a well-reasoned starting point for the analysis of this compound, based on the physicochemical properties of the analyte and extensive experience with similar aromatic carboxylic acids.[11][12]
Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a primary choice due to its versatility in separating a wide range of moderately polar to non-polar compounds. For this polar aromatic analyte, a column with polar end-capping or a phenyl-hexyl phase could offer alternative selectivity and should be considered during method development.[13][14][15][16]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[17][18][19][20][21]
-
Solvent B: Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity, providing good elution strength and compatibility with mass spectrometry if hyphenation is desired.[17]
-
-
Gradient Program: A gradient elution is proposed to ensure the separation of the main peak from potential impurities with a wide range of polarities.
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. Given the nitroaromatic structure, a wavelength in the range of 254-280 nm is expected to provide good sensitivity. A PDA detector is highly recommended to monitor peak purity and detect any co-eluting impurities across a wider spectral range.
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh a sample of this compound to be tested.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile, similar to the initial mobile phase composition) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.5 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Data Analysis and Quantification:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve should be constructed using a certified reference standard. The method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[6][7][8][9][10]
Causality Behind Experimental Choices
-
C18 Column: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides good retention for the aromatic ring of the analyte.
-
Acidified Mobile Phase: The carboxylic acid moiety of the analyte has a pKa that necessitates a low pH mobile phase to ensure it is in its protonated, less polar form. This minimizes peak tailing and improves retention on the non-polar stationary phase. Formic acid is a good choice due to its volatility, making it compatible with mass spectrometry for impurity identification.[20][21]
-
Gradient Elution: A gradient is essential for a stability-indicating method. It allows for the elution of highly polar, early-eluting impurities as well as more non-polar, later-eluting degradation products within a reasonable run time.
-
PDA Detection: This is a powerful tool for assessing peak purity. It can indicate the presence of co-eluting impurities that might not be chromatographically resolved, which is a critical aspect of a stability-indicating method.
Forced Degradation Studies: The Cornerstone of a Stability-Indicating Method
To truly validate the stability-indicating nature of the proposed HPLC method, forced degradation studies are indispensable. These studies intentionally stress the sample to generate potential degradation products. The analytical method must then demonstrate its ability to separate these degradants from the main peak. Based on the structure of this compound, the following stress conditions are recommended, in line with ICH Q1A(R2) guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photostability: Exposure to UV light (as per ICH Q1B guidelines).
After exposure to these stress conditions, the samples should be analyzed by the proposed HPLC method. The chromatograms should be carefully examined for the appearance of new peaks and a decrease in the area of the main peak.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity determination of pharmaceutical intermediates, other techniques can serve as orthogonal or preliminary methods.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase on a plate and a liquid mobile phase. | Simple, rapid, low cost, suitable for in-process controls. | Lower resolution and sensitivity compared to HPLC, not quantitative without densitometry. | Useful for rapid, qualitative assessment of reaction completion and detection of major impurities.[11] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of the analyte. | Not ideal due to the low volatility and thermal lability of the analyte. Derivatization would be necessary, adding complexity. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, small sample volume, can separate charged species. | Lower sensitivity for some applications, reproducibility can be challenging. | A potential orthogonal method, especially for separating charged impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides structural confirmation of the main component and impurities, can be quantitative without a reference standard for the impurity. | Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret. | Excellent for structural elucidation of the main component and any isolated, significant impurities. qNMR can provide a highly accurate assay of the main component. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight and structural information of impurities, highly sensitive and specific. | More expensive and complex than HPLC-UV. | The ideal technique for identifying unknown degradation products and process impurities found during HPLC analysis.[22] |
Visualizing the Workflow
Experimental Workflow for HPLC Purity Analysis
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nveo.org [nveo.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 14. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 15. lcms.cz [lcms.cz]
- 16. auroraprosci.com [auroraprosci.com]
- 17. veeprho.com [veeprho.com]
- 18. mastelf.com [mastelf.com]
- 19. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. hplc.eu [hplc.eu]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Chloro-3-nitropyridine-2-carboxylic acid: A Predictive and Comparative NMR Analysis
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-3-nitropyridine-2-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to offer a robust predictive assignment. We will explore the underlying electronic effects governing the spectral features, compare the predicted data with related molecules, and provide standardized protocols for experimental validation.
The Rationale: Predicting NMR Spectra from Molecular Architecture
The structure of this compound presents a fascinating case for NMR prediction. The pyridine ring is substituted with three distinct functional groups: a carboxylic acid at C2, a nitro group at C3, and a chlorine atom at C5. Each of these groups exerts a significant electronic influence on the ring, which in turn dictates the chemical shifts of the remaining ring protons and carbons.
-
Electron-Withdrawing Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects. This will strongly deshield (shift downfield) the protons and carbons on the pyridine ring, particularly those at the ortho and para positions relative to it.
-
Inductive and Anisotropic Effects: The chlorine atom (-Cl) is an electronegative substituent that primarily exerts an electron-withdrawing inductive effect, deshielding nearby nuclei. The carboxylic acid group (-COOH) is also electron-withdrawing, and its carbonyl bond creates a region of magnetic anisotropy that will significantly deshield the adjacent C2 carbon.
Based on these principles, we can anticipate the chemical environment of each nucleus and predict its corresponding NMR signal.
Caption: Molecular structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Assignments
The molecule has two aromatic protons, H4 and H6, and one acidic proton from the carboxylic acid. The ¹³C spectrum will show six signals for the pyridine ring carbons and one for the carboxylic carbon.
¹H NMR Prediction
The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding. The two aromatic protons, H4 and H6, will appear as doublets due to meta-coupling (⁴JHH). The strong electron-withdrawing effect of the nitro group at C3 will significantly deshield the adjacent H4 proton. The H6 proton will also be shifted downfield due to the cumulative effects of the ring nitrogen and the chloro and nitro substituents.
¹³C NMR Prediction
The carbon atoms of the pyridine ring will be significantly deshielded. The carboxylic acid carbon (C=O) will resonate in the typical range for carboxylic acids, around 165-185 ppm.[1] The carbons directly attached to the electron-withdrawing substituents (C2, C3, C5) will be heavily influenced. C2 will be deshielded by the adjacent nitrogen and the attached carboxylic acid. C3 will be deshielded by the nitro group, and C5 by the chlorine atom. C4 and C6, while still deshielded, will likely be at a relatively more upfield position compared to the substituted carbons.
Comparative Analysis: Validating Predictions with Known Compounds
To refine our predictions, we can compare the expected shifts with the known NMR data of structurally similar compounds. We will consider 3-nitropyridine and 5-chloro-2-picolinic acid (5-chloropyridine-2-carboxylic acid) as our primary comparators.
| Compound | Position | Predicted/Observed ¹H Chemical Shift (δ ppm) | Predicted/Observed ¹³C Chemical Shift (δ ppm) |
| This compound (Predicted) | H4 | ~9.1 - 9.3 (d) | C2 ~148 - 152 |
| H6 | ~8.7 - 8.9 (d) | C3 ~145 - 149 | |
| COOH | >13 (broad s) | C4 ~125 - 129 | |
| C5 ~138 - 142 | |||
| C6 ~152 - 156 | |||
| COOH ~164 - 168 | |||
| 3-Nitropyridine (Observed)[2] | H2 | 9.53 (d) | C2 153.5 |
| H4 | 8.88 (d) | C3 134.1 | |
| H5 | 7.63 (dd) | C4 124.2 | |
| H6 | 8.95 (d) | C5 132.8 | |
| C6 147.1 | |||
| 5-Chloro-2-picolinic acid (Observed)[3][4] | H3 | 8.15 (d) | C2 150.2 |
| H4 | 7.95 (dd) | C3 124.5 | |
| H6 | 8.60 (d) | C4 138.5 | |
| C5 130.8 | |||
| C6 148.1 | |||
| COOH 166.5 |
Analysis of Comparative Data:
-
The presence of the nitro group at the 3-position in our target molecule is expected to cause a significant downfield shift for H4 and H6 compared to 5-chloro-2-picolinic acid, which lacks this group. The data for 3-nitropyridine supports this, showing highly deshielded protons ortho and para to the nitro group.[2]
-
The predicted chemical shifts for the carbons in our target molecule are influenced by the combined effects of all three substituents. The values are estimated by considering the substituent effects from the comparative compounds. For instance, the presence of the nitro group is expected to shift C3 and C5 further downfield than what is observed in 5-chloro-2-picolinic acid.
Experimental Protocols for NMR Analysis
To obtain high-quality experimental data for this compound, the following protocols are recommended.
Protocol 1: Sample Preparation
-
Solvent Selection: Due to the acidic nature and likely crystalline form of the compound, a polar aprotic deuterated solvent is recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can dissolve the analyte and its residual proton signal (around 2.50 ppm) does not typically interfere with the aromatic region. Deuterium oxide (D₂O) with a small amount of NaOD could also be used, but this would lead to the exchange of the carboxylic acid proton.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Procedure:
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 8-9 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation of the acidic proton.
-
Number of Scans (NS): 16-32 scans.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).
-
Spectral Width: Approximately 240 ppm, centered around 120-130 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transform with an exponential line broadening of 1-2 Hz.
-
Perform phase and baseline correction.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Caption: A typical workflow for NMR-based structural analysis.
Conclusion and Future Work
This guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra for this compound based on fundamental principles and comparative data. The strong electron-withdrawing nature of the nitro and chloro substituents, combined with the carboxylic acid group, leads to a highly deshielded set of signals in both the proton and carbon spectra.
The next logical step is the experimental validation of these predictions. The acquisition of 1D ¹H and ¹³C spectra, as outlined in the provided protocols, would confirm the proposed assignments. Furthermore, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) would provide unambiguous confirmation of the proton-proton and proton-carbon connectivities, respectively, solidifying the structural assignment.
References
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-3-nitropyridine-2-carboxylic Acid in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks. Their utility is defined by their reactivity, particularly in reactions that allow for the precise introduction of new functional groups. Among these, 5-bromo-3-nitropyridine-2-carboxylic acid and its chloro-analogue, 5-chloro-3-nitropyridine-2-carboxylic acid, are valuable substrates for nucleophilic aromatic substitution (SNAr). The strategic placement of an electron-withdrawing nitro group and a halogen leaving group on the electron-deficient pyridine ring renders them highly susceptible to nucleophilic attack.
This guide provides an in-depth comparison of the reactivity of these two compounds. While direct, head-to-head kinetic data for these specific molecules is sparse in peer-reviewed literature, a robust comparison can be established from fundamental mechanistic principles of SNAr reactions and experimental data from closely related systems. This analysis aims to provide researchers with the scientific rationale needed to make informed decisions in substrate selection and reaction design.
Mechanistic Overview: The Addition-Elimination (SNAr) Pathway
The operative mechanism for nucleophilic substitution on these activated pyridine rings is the two-step addition-elimination (SNAr) pathway. Understanding this mechanism is critical to comprehending the subtle differences in reactivity between the bromo and chloro substrates.
-
Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the halogen (the ipso-carbon). This attack is perpendicular to the aromatic ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. The stability of this complex is paramount; the more stable the intermediate, the lower the activation energy for its formation.
-
Step 2 (Fast): Elimination of the Leaving Group. The aromaticity of the ring is restored by the expulsion of the halide leaving group (X⁻). This step is typically fast as it reforms the stable aromatic system.
The reaction rate is primarily governed by the first step. Therefore, any factor that stabilizes the Meisenheimer complex or increases the electrophilicity of the ipso-carbon will accelerate the reaction. The electron-withdrawing nitro group and the pyridine ring nitrogen are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance[1][2].
Comparative Reactivity Analysis: Chloro vs. Bromo
In many substitution reactions (like Sₙ1 and Sₙ2), bromide is a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond. However, in SNAr reactions, this trend is often inverted.
The prevailing principle for activated heterocyclic systems is that the chloro-substituted compound is more reactive than the bromo-substituted compound (Cl > Br). [3]
This counterintuitive outcome, often termed the "element effect" in SNAr chemistry, is rooted in the rate-determining step[4]. The key factors are:
-
Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine. It exerts a stronger electron-withdrawing inductive effect on the ipso-carbon. This increases the partial positive charge on the carbon, making it a more potent electrophile and more susceptible to the initial nucleophilic attack. Since this attack is the slow step, accelerating it has the greatest impact on the overall reaction rate.
-
Polarizability and Bond Strength: While the C-Br bond is weaker and more polarizable, these factors primarily influence the speed of the second step (leaving group expulsion). As this step is already fast, making it even faster has a negligible effect on the observed rate. The dominant factor remains the activation energy of the first step.
Therefore, for the title compounds, the following reactivity trend is expected:
This compound > 5-bromo-3-nitropyridine-2-carboxylic acid
Supporting Experimental Data from Analogous Systems
While a direct kinetic study comparing the title compounds is not available, data from related chloronitropyridine isomers reacting with piperidine clearly illustrates the powerful influence of substituent positioning on SNAr reactivity. The location of the activating nitro group relative to the leaving group dictates the stability of the Meisenheimer complex and, consequently, the reaction rate.
| Substrate | Cl Position | NO₂ Position | Relationship | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | ortho | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | ortho | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | meta | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | para | 7.30 x 10⁻⁵ | Moderate |
| Data sourced from a study on the reaction of chloronitropyridine isomers with piperidine in ethanol.[1] |
This data underscores that an ortho or para relationship between the leaving group and the nitro group leads to higher reactivity because the negative charge of the Meisenheimer complex can be delocalized directly onto the nitro group through resonance. In our target molecules, the halogen at C5 is meta to the nitro group at C3. While this provides less resonance stabilization than an ortho/para arrangement, the system is still sufficiently activated for SNAr to occur.
Experimental Protocol: Representative SNAr Reaction
This protocol provides a general, self-validating workflow for performing an SNAr reaction on a 5-halo-3-nitropyridine-2-carboxylic acid substrate and monitoring its progress.
Objective: To synthesize a 5-substituted-3-nitropyridine-2-carboxylic acid via SNAr and determine reaction completion.
Materials:
-
5-Chloro- or 5-Bromo-3-nitropyridine-2-carboxylic acid (1.0 eq)
-
Nucleophile (e.g., morpholine, piperidine, sodium methoxide) (1.1 - 1.5 eq)
-
Base (if nucleophile is an amine salt, e.g., K₂CO₃, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Reaction vessel, magnetic stirrer, heating mantle/oil bath, condenser
-
TLC plates (silica gel), appropriate mobile phase
-
Work-up reagents (e.g., water, ethyl acetate, 1M HCl)
-
Purification apparatus (e.g., column chromatography, recrystallization solvents)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry, oven-dried flask equipped with a magnetic stir bar and condenser, add 5-halo-3-nitropyridine-2-carboxylic acid (1.0 eq) and the base (if required).
-
Solvent Addition: Add the anhydrous polar aprotic solvent via syringe under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture to dissolve or suspend the reagents.
-
Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq) to the stirring mixture at room temperature. If the reaction is highly exothermic, consider adding the nucleophile slowly or cooling the mixture in an ice bath.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). The optimal temperature should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals. Spot the aliquot on a TLC plate alongside a spot of the starting material. Elute with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly pouring it into water or an ice/water mixture. If the product is acidic, neutralize with 1M HCl to precipitate the product, or extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure desired compound.
Practical Implications and Conclusion
For the practicing chemist, the choice between 5-bromo- and this compound for an SNAr reaction should be guided by the principle that the chloro derivative is expected to be more reactive.
-
Reaction Conditions: The higher reactivity of the 5-chloro substrate may allow for milder reaction conditions, such as lower temperatures or shorter reaction times, potentially leading to cleaner reactions with fewer side products.
-
Cost and Availability: The decision may also be influenced by the commercial availability and cost of the starting materials. Often, chloro-aromatics are less expensive than their bromo-counterparts.
-
Orthogonal Reactivity: If a subsequent cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is planned on a different position of the molecule, starting with the less reactive 5-bromo substrate for the initial SNAr step might be a strategic choice, although the chloro group can also participate in many cross-coupling reactions, albeit typically requiring more forcing conditions.
References
A Spectroscopic Guide to Differentiating Isomers of 5-Chloro-3-nitropyridine-2-carboxylic Acid
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of organic molecules is paramount. Isomeric impurities can significantly impact a compound's biological activity, toxicity, and patentability. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 5-Chloro-3-nitropyridine-2-carboxylic acid and its closely related positional isomers. By leveraging the distinct electronic and steric environments of each isomer, we can harness the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve confident structural elucidation.
This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of substituted pyridine derivatives. The methodologies and data presented herein are designed to be a practical resource for identifying and distinguishing between these critical chemical entities.
The Isomeric Challenge
This compound is a valuable building block in medicinal chemistry. However, its synthesis can potentially yield several positional isomers, each with a unique substitution pattern on the pyridine ring. For the purpose of this guide, we will focus on the spectroscopic comparison of the parent compound with three of its common isomers:
-
This compound (Target Compound)
-
6-Chloro-3-nitropyridine-2-carboxylic acid
-
4-Chloro-3-nitropyridine-2-carboxylic acid
-
3-Chloro-5-nitropyridine-2-carboxylic acid
The subtle differences in the placement of the chloro, nitro, and carboxylic acid groups create distinct electronic environments for the remaining protons and carbons on the pyridine ring. These differences manifest as unique chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, which we will explore in detail.
Figure 1. Molecular structures of this compound and its key isomers.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Landscape
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, which is influenced by the electron-withdrawing and donating effects of the substituents on the pyridine ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compounds well and the acidic proton is often observed as a broad singlet.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer would include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR for Unambiguous Assignments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is invaluable for assigning quaternary carbons.
-
Predicted ¹H NMR Data Comparison
| Compound | Predicted ¹H Chemical Shifts (ppm) |
| This compound | H-4: ~8.9 ppm (d), H-6: ~8.7 ppm (d) |
| 6-Chloro-3-nitropyridine-2-carboxylic acid | H-4: ~8.5 ppm (d), H-5: ~8.2 ppm (d) |
| 4-Chloro-3-nitropyridine-2-carboxylic acid | H-5: ~8.6 ppm (d), H-6: ~8.9 ppm (d) |
| 3-Chloro-5-nitropyridine-2-carboxylic acid | H-4: ~8.8 ppm (d), H-6: ~9.1 ppm (d) |
Note: Predicted values are estimations and may vary based on the prediction software and solvent used. The key is the relative chemical shifts and coupling patterns.
Predicted ¹³C NMR Data Comparison
| Compound | Predicted ¹³C Chemical Shifts (ppm) |
| This compound | C2-COOH: ~165, C2: ~150, C3-NO₂: ~148, C4: ~130, C5-Cl: ~135, C6: ~152 |
| 6-Chloro-3-nitropyridine-2-carboxylic acid | C2-COOH: ~164, C2: ~149, C3-NO₂: ~147, C4: ~128, C5: ~140, C6-Cl: ~155 |
| 4-Chloro-3-nitropyridine-2-carboxylic acid | C2-COOH: ~163, C2: ~151, C3-NO₂: ~150, C4-Cl: ~145, C5: ~125, C6: ~158 |
| 3-Chloro-5-nitropyridine-2-carboxylic acid | C2-COOH: ~162, C2: ~148, C3-Cl: ~138, C4: ~132, C5-NO₂: ~145, C6: ~155 |
Note: Predicted values are estimations. The relative positions of the signals are the most informative for differentiation.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to the molecular structure, allowing for differentiation between isomers.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Predicted IR Data Comparison
All isomers will exhibit characteristic absorbances for the following functional groups:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band typically around 1700-1730 cm⁻¹.
-
N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.
-
C-Cl stretch: Typically in the fingerprint region, around 800-600 cm⁻¹.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region.
The key to differentiating the isomers lies in the subtle shifts of these bands and the unique patterns in the fingerprint region (below 1500 cm⁻¹), which are highly specific to the overall molecular structure. For instance, the position of the C=O stretch can be influenced by intramolecular hydrogen bonding with adjacent groups, which will differ between isomers.
Figure 2. Experimental workflow for FT-IR spectroscopic analysis.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can serve as a molecular fingerprint to distinguish between isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for this type of molecule, and can be run in either positive or negative ion mode.
-
Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform fragmentation of the molecular ion. This is achieved by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectrometry Fragmentation
The molecular weight of all isomers is the same (202.55 g/mol ). The key to differentiation lies in the relative abundances of the fragment ions. Common fragmentation pathways for these molecules include:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of NO₂ (46 Da): From the nitro group.
-
Loss of COOH (45 Da): From the carboxylic acid group.
-
Loss of Cl (35/37 Da): From the chloro group.
The relative positions of the substituents will influence the stability of the resulting fragment ions, leading to different fragmentation patterns for each isomer. For example, an ortho-substituted carboxylic acid might undergo a facile loss of water involving the adjacent substituent, a pathway that would be less favorable in other isomers.
Figure 3. Simplified potential fragmentation pathways for chloronitropyridine carboxylic acids.
Conclusion
The differentiation of this compound from its positional isomers is a critical analytical task that can be confidently addressed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide detailed insights into the electronic environment of the pyridine ring, offering unique chemical shift and coupling patterns for each isomer. FT-IR spectroscopy serves as a robust tool for confirming the presence of key functional groups and providing a unique fingerprint for each molecule. Finally, mass spectrometry, particularly with tandem MS, elucidates the fragmentation pathways that are sensitive to the substitution pattern. By combining the data from these three powerful analytical techniques, researchers can achieve unambiguous structural assignment, ensuring the quality and integrity of their chemical entities.
A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Chloro-3-nitropyridine-2-carboxylic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, integral to the structure of numerous approved therapeutic agents.[1] Its unique physicochemical properties, including its planarity, ability to form hydrogen bonds, and modulated lipophilicity, make it an attractive template for the design of novel bioactive molecules.[1] Among the vast family of pyridine-based compounds, derivatives of 5-Chloro-3-nitropyridine-2-carboxylic acid are emerging as a class of significant interest. The strategic placement of electron-withdrawing chloro and nitro groups, combined with the reactive carboxylic acid handle, provides a versatile platform for chemical modification and the exploration of a wide spectrum of biological activities.
This guide, authored from the perspective of a Senior Application Scientist, offers an in-depth, objective comparison of the performance of this compound derivatives against established alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols for screening antimicrobial and anticancer activities, and present comparative data to ground our analysis. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively evaluate this promising class of compounds.
The Foundation: Synthesis of the Core Scaffold
The journey into the biological evaluation of these derivatives begins with their chemical synthesis. The presence of the carboxylic acid group at the 2-position is a key design element, providing a convenient anchor point for creating a diverse library of amides, esters, and other analogues. A common synthetic strategy commences from a more readily available precursor, which is then elaborated to the target carboxylic acid and its derivatives.
A representative synthetic workflow is outlined below. The initial starting material, such as 2-bromo-5-chloro-3-nitropyridine, can be converted to the corresponding nitrile, which is then hydrolyzed to the carboxylic acid.[2] This acid can subsequently be activated and coupled with various amines or alcohols to generate a library of derivatives for screening.
Caption: General synthetic route to this compound derivatives.
Part 1: Antimicrobial and Antifungal Activity Screening
The prevalence of drug-resistant microbial infections necessitates a continuous search for new antimicrobial agents. Pyridine derivatives have historically shown significant promise in this area.[3][4] The primary mechanism for many antimicrobial pyridine compounds involves metal sequestration, where the molecule chelates essential metal ions like iron, thereby inhibiting microbial growth.[5]
Comparative Performance: this compound Amides vs. Standard Antibiotics
To contextualize the potential of our target compounds, their activity must be benchmarked against clinically relevant antibiotics and antifungals. The following table presents illustrative data comparing a hypothetical derivative with standard drugs. The key metric used is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Derivative A (Hypothetical) | 16 | 32 | 8 |
| Ciprofloxacin (Antibiotic)[3] | 1 | 0.5 | >128 |
| Ampicillin (Antibiotic) | 0.5 | 8 | >128 |
| Ketoconazole (Antifungal)[3] | >128 | >128 | 1 |
| Miconazole (Antifungal)[6] | >128 | >128 | 0.5 |
Note: Data for Derivative A is hypothetical for illustrative purposes. Performance of actual derivatives will vary.
This comparison highlights a critical concept in drug development: the therapeutic window and spectrum of activity. While standard antibiotics like Ciprofloxacin are potent, they lack antifungal activity. Conversely, antifungals like Ketoconazole are ineffective against bacteria. A novel derivative showing broad-spectrum activity (effective against both bacteria and fungi) could be of significant interest, even with a higher MIC.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system for determining the antimicrobial efficacy of test compounds. The inclusion of positive, negative, and sterility controls is non-negotiable for ensuring the trustworthiness of the results.
Principle: A serial dilution of the test compound is prepared in a 96-well plate and inoculated with a standardized suspension of the target microorganism. Growth inhibition is assessed visually or spectrophotometrically after a defined incubation period.
Workflow Diagram:
Caption: Standard workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the this compound derivatives and control drugs in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the diluted microbial suspension to each well containing the test compounds.
-
Controls:
-
Positive Control: Wells containing only broth and the microbial inoculum.
-
Negative Control: Wells containing the highest concentration of the test compound and sterile broth (no microbes) to check for compound precipitation or color.
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Part 2: Anticancer Activity Screening
The pyridine nucleus is a key feature in many anticancer drugs, and its derivatives are frequently investigated for antiproliferative activity.[1] The screening of novel compounds against a panel of cancer cell lines is a foundational step in identifying potential therapeutic leads.
Comparative Performance: Cytotoxicity vs. Standard Chemotherapeutics
The efficacy of novel compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | DLD-1 (Colon Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| Derivative B (Hypothetical) | 7.5 | 12.1 | 4.8 |
| Doxorubicin | 0.8 | 0.5 | 0.1 |
| Cisplatin | 5.2 | 3.9 | 1.5 |
| Etoposide[7] | >50 | ~20 | ~1 |
Note: Data for Derivative B is hypothetical for illustrative purposes. Performance of actual derivatives will vary.
This comparison demonstrates that while a new derivative may not be as potent as a highly cytotoxic drug like Doxorubicin, it may exhibit a different selectivity profile. For instance, a compound showing preferential activity against a specific cancer type (e.g., leukemia) could be a valuable lead for further development. The structure-activity relationship (SAR) is crucial here; modifications to the parent molecule can drastically alter both potency and selectivity.[8][9]
Experimental Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in their recommended growth medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control drugs in the cell culture medium. Replace the old medium in the plate with the medium containing the test compounds.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This represents 100% cell viability.
-
Blank Control: Wells containing only cell culture medium (no cells) to provide a background reading.
-
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Part 3: Structure-Activity Relationship (SAR) Insights
The true power of screening a library of derivatives lies in uncovering the structure-activity relationship (SAR). By systematically modifying the core scaffold and observing the impact on biological activity, we can deduce which chemical features are critical for potency and selectivity.[10][11][12]
For the this compound scaffold, key modification points include the carboxylic acid group, which can be converted into various amides and esters.
Caption: Key modification points on the this compound scaffold for SAR studies. Note: A chemical structure image would be embedded in a real application.
Key Causality Insights:
-
The 'R' Group: Modifying the amide or ester substituent ('R' group) can profoundly affect lipophilicity, steric hindrance, and hydrogen bonding capacity. For instance, introducing bulky aliphatic groups might enhance membrane permeability, whereas adding aromatic rings could facilitate pi-stacking interactions with a biological target.
-
The Nitro Group: The electron-withdrawing nature of the nitro group is critical to the reactivity of the pyridine ring. Its reduction to an amino group or replacement with other substituents would create a new set of derivatives with potentially different biological profiles and mechanisms of action.
-
The Chloro Group: The chlorine atom at the 5-position is a site for potential nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups to further probe the SAR.
Conclusion
The this compound framework represents a versatile and promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the systematic screening of its derivatives, emphasizing scientifically rigorous and self-validating protocols for antimicrobial and anticancer evaluation. By benchmarking against established drugs and diligently exploring the structure-activity relationship, researchers can effectively navigate the early stages of drug discovery. The insights gained from such a structured approach are invaluable for identifying lead compounds with genuine potential and for guiding the subsequent optimization efforts required to translate a promising molecule into a clinical candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule [mdpi.com]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides | MDPI [mdpi.com]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Modern Pyridine Synthesis: Surpassing Traditional Routes for Bioactive Molecules
For my fellow researchers and professionals in drug development, the pyridine core is a familiar and vital scaffold. Its presence in a significant portion of FDA-approved drugs underscores the importance of efficient and versatile methods for its synthesis and functionalization.[1] For years, classical, often lengthy, synthetic sequences have been the bedrock of our approach to complex pyridines. However, the landscape of synthetic chemistry is ever-evolving, and it is imperative that we critically assess these established routes against modern, more streamlined methodologies.
This guide provides an in-depth, objective comparison of a traditional synthetic approach to a key substituted pyridine intermediate with a state-of-the-art, convergent synthesis. Our case study will focus on the preparation of precursors for Nevirapine, a widely used antiretroviral agent, to illustrate the practical advantages of adopting modern synthetic strategies. We will delve into the "why" behind the experimental choices, offering insights gleaned from years of process development and optimization.
The Classical Paradigm: Multi-Step Synthesis of a Key Nevirapine Precursor
The traditional synthesis of many complex molecules, including Nevirapine, often relies on a linear sequence of reactions to build up the required functionality on a simple starting pyridine. A key intermediate in several Nevirapine syntheses is 2-chloro-3-amino-4-picoline (CAPIC).[2][3] Older methods to access this intermediate often involved the nitration of readily available picoline derivatives, a process fraught with challenges.[4][5]
While a direct synthesis from 5-Chloro-3-nitropyridine-2-carboxylic acid to a Nevirapine precursor is not the most common route, the classical synthesis of CAPIC from 2-hydroxy-4-picoline embodies the typical drawbacks of these older, multi-step approaches, particularly the reliance on a problematic nitration step.
Workflow for Classical Synthesis of 2-Chloro-3-amino-4-picoline
Caption: Classical multi-step synthesis of CAPIC.
This linear approach, while conceptually straightforward, suffers from several practical disadvantages:
-
Non-selective Reactions: The nitration of picoline derivatives is often non-selective, leading to mixtures of isomers (e.g., nitration at the 3 and 5 positions) that are difficult to separate and result in lower yields of the desired product.[4]
-
Harsh Reaction Conditions: The use of strong acids and high temperatures for nitration and other steps poses safety risks, especially on a larger scale, and can be incompatible with sensitive functional groups.[4]
-
Multiple Unit Operations: Each step in this sequence typically requires a separate reaction setup, work-up, and purification, leading to a lengthy and labor-intensive process with cumulative yield losses.[2]
-
Poor Atom Economy: The generation of significant waste from reagents and byproducts is a common feature of such multi-step syntheses.[2]
The Modern Approach: A Convergent and Efficient One-Pot Synthesis of Nevirapine
In stark contrast to the classical linear synthesis, modern approaches prioritize convergency, atom economy, and operational simplicity. An exemplary case is the improved, one-pot synthesis of Nevirapine itself, which bypasses the need for the multi-step preparation of intermediates like CAPIC by starting from more complex, readily assembled fragments.[3]
This modern route utilizes two key pyridine precursors, methyl 2-cyclopropylaminonicotinate (Me-CAN) and 2-chloro-3-amino-4-picoline (CAPIC), which themselves can be synthesized more efficiently than in the past.[2][3] The final two steps of the Nevirapine synthesis can be telescoped into a single unit operation, dramatically improving efficiency.[3]
Workflow for Modern One-Pot Nevirapine Synthesis
Caption: Modern one-pot synthesis of Nevirapine.
The advantages of this modern, convergent approach are manifold:
-
High Overall Yield: By telescoping reactions and minimizing intermediate purifications, the overall yield is significantly higher than in linear syntheses. The reported overall yield for this new process is approximately 87%.[3]
-
Reduced Number of Steps: The entire transformation from the two pyridine precursors to Nevirapine is accomplished in a single pot, drastically reducing the number of unit operations and associated costs.[3]
-
Improved Safety and Environmental Profile: The avoidance of harsh nitrating agents and the use of a common solvent system that can be recycled improve the safety and sustainability of the process.[3]
-
Cost-Effectiveness: The combination of higher yields, fewer steps, and the use of more readily available starting materials (due to improved syntheses of the precursors) leads to a significant reduction in the overall production cost. The estimated raw material cost for this new process is a fraction of that for older methods.[3]
Comparative Analysis: Classical vs. Modern Routes
The following table provides a quantitative comparison of the classical approach to a key intermediate with the modern, one-pot synthesis of the final product.
| Parameter | Classical CAPIC Synthesis (Illustrative) | Modern One-Pot Nevirapine Synthesis |
| Starting Materials | 2-Hydroxy-4-picoline | Methyl 2-cyclopropylaminonicotinate, 2-Chloro-3-amino-4-picoline |
| Key Transformations | Nitration, Chlorination, Reduction | Amide coupling, Intramolecular cyclization |
| Number of Steps | 3-4 (for the intermediate) | 1 (from precursors to final product) |
| Overall Yield | Low to moderate (e.g., <50%) | High (ca. 87%)[3] |
| Key Reagents | HNO₃/H₂SO₄, POCl₃, Fe/HCl | NaH, diglyme |
| Safety Concerns | Use of strong, corrosive acids; potential for runaway reactions.[4] | Handling of sodium hydride. |
| Cost-Effectiveness | Lower yield and more steps increase cost. | Significantly lower raw material and operational costs.[3] |
Experimental Protocols
To provide a practical context for this comparison, the following are representative experimental protocols for key steps in both the classical and modern synthetic routes.
Classical Route: Synthesis of 2-Chloro-3-amino-4-methylpyridine (CAPIC) via Hofmann Rearrangement (An Alternative Classical Approach)[4]
This protocol illustrates a classical method for preparing CAPIC, highlighting the multi-step nature of such syntheses.
Step 1: Synthesis of 2-Chloro-3-amido-4-methylpyridine
-
To a solution of 3-cyano-2-chloro-4-methylpyridine in a suitable solvent, add a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture (e.g., to 90-110 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully quench with water or ice.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Isolate the solid product by filtration, wash with water, and dry.
Step 2: Synthesis of 2-Chloro-3-amino-4-methylpyridine (CAPIC)
-
Prepare a solution of sodium hydroxide in water and cool to 0 °C.
-
Slowly add bromine to the cold sodium hydroxide solution with stirring.
-
Add the 2-chloro-3-amido-4-methylpyridine from the previous step to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to approximately 70 °C for one hour.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., methylene chloride).
-
Dry the organic layer, remove the solvent under reduced pressure to yield 2-chloro-3-amino-4-methylpyridine.
Modern Route: One-Pot Synthesis of Nevirapine[3]
This protocol demonstrates the efficiency of the modern, one-pot approach.
-
In a suitable reaction vessel under an inert atmosphere, dissolve 2-chloro-3-amino-4-picoline (CAPIC) in diglyme.
-
Add sodium hydride (NaH) portion-wise to the solution at a controlled temperature.
-
To this mixture, add a solution of methyl 2-cyclopropylaminonicotinate (Me-CAN) in diglyme, maintaining the reaction temperature between 60-65 °C.
-
After the initial amide coupling is complete (monitored by HPLC), heat the reaction mixture to effect intramolecular cyclization.
-
Upon completion of the cyclization, cool the reaction mixture and carefully quench the excess sodium hydride with water.
-
Adjust the pH of the mixture with an acid (e.g., acetic acid) to precipitate the crude Nevirapine.
-
Isolate the product by filtration and purify by recrystallization.
Conclusion and Future Outlook
The synthesis of the Nevirapine precursor, 2-chloro-3-amino-4-picoline, and Nevirapine itself provides a compelling illustration of the evolution of synthetic strategy. While classical, linear syntheses were instrumental in the initial development of such important pharmaceuticals, they are often hampered by low yields, harsh reaction conditions, and a lack of efficiency.
Modern synthetic methods, characterized by their convergency, high yields, and operational simplicity, offer significant advantages in terms of cost, safety, and sustainability. The one-pot synthesis of Nevirapine is a testament to the power of these approaches. As we continue to push the boundaries of drug discovery and development, the adoption of such modern synthetic strategies will be crucial for the timely and cost-effective delivery of new and improved medicines.
For researchers in the field, the message is clear: a critical evaluation of established synthetic routes is not just an academic exercise but a practical necessity. By embracing modern synthetic methodologies, we can accelerate the pace of innovation and make life-saving medicines more accessible to those in need.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Quantitative Analysis of 5-Chloro-3-nitropyridine-2-carboxylic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 5-Chloro-3-nitropyridine-2-carboxylic acid is a critical building block in the synthesis of various pharmaceutical compounds. Monitoring its concentration in reaction mixtures is essential for reaction optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Acid-Base Titration.
The Critical Role of Quantitative Analysis
In the synthesis of complex molecules, understanding the reaction kinetics and endpoint is crucial. The concentration of this compound directly impacts the formation of the desired product and potential side products. Inaccurate measurements can lead to inefficient processes, lower yields, and downstream purification challenges. Therefore, a robust and reliable analytical method is not just a quality control measure but a cornerstone of process development.
This guide will delve into the principles, experimental protocols, and comparative performance of HPLC, GC, and titration for the analysis of this important intermediate. We will explore the causality behind experimental choices and provide a framework for selecting the most appropriate method for your specific needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.[1][2] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3] For polar, ionizable compounds like pyridine carboxylic acids, reversed-phase HPLC is a common and effective approach.[1][4][5]
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation of this compound from other components in the reaction mixture is achieved based on its hydrophobicity. The acidic nature of the carboxylic acid group and the basicity of the pyridine nitrogen mean that the pH of the mobile phase will significantly influence its retention time.[6] By adjusting the pH, the ionization state of the analyte can be controlled, thereby altering its polarity and interaction with the stationary phase.
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a typical reversed-phase HPLC method for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B, hold for 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 255 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a 50:50 mixture of Mobile Phase A and B. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Withdraw a sample from the reaction mixture. Quench the reaction if necessary. Dilute the sample with the 50:50 mobile phase mixture to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Rationale for Experimental Choices
-
C18 Column: A C18 column is a robust and widely used stationary phase that provides good retention for moderately polar compounds like our analyte.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak.[1]
-
UV Detection at 255 nm: The pyridine ring and nitro group are strong chromophores, providing good sensitivity for UV detection. 255 nm is a common wavelength for the analysis of such aromatic compounds.[1]
Validation and Trustworthiness
To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines.[7][8][9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
-
Accuracy: The closeness of the test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated with acceptable precision, accuracy, and linearity.[8]
A properly validated HPLC method provides a high degree of assurance in the accuracy and precision of the quantitative results.[7]
Gas Chromatography (GC) with Derivatization
Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[12] Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption on the column.[13][14] To overcome these limitations, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and less polar ester.[13][15][16][17]
Principle of Derivatization and Separation
Derivatization involves a chemical reaction to modify the analyte into a form that is more amenable to GC analysis. For carboxylic acids, silylation is a common derivatization technique, where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (TMS) group.[14][16] This process significantly reduces the polarity and increases the volatility of the analyte. The derivatized analyte is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
Experimental Protocol: GC with Silylation
This protocol describes a GC method with a prior silylation step for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD)
-
Autosampler
-
GC column (e.g., DB-5 or equivalent)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (as a solvent)
-
Internal Standard (e.g., a structurally similar, stable compound not present in the reaction mixture)
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh the reference standard or an aliquot of the reaction mixture into a vial.
-
Add a known amount of the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add pyridine to dissolve the residue.
-
Add an excess of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
-
GC Analysis:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL (split injection)
-
-
Quantification:
-
Calculate the response factor of the analyte relative to the internal standard using the derivatized standards.
-
Determine the concentration of the analyte in the samples based on the peak area ratio of the analyte to the internal standard.[18]
-
Rationale for Experimental Choices
-
BSTFA with TMCS: BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst ensures a rapid and complete reaction with the carboxylic acid.[16]
-
Pyridine as Solvent: Pyridine is a good solvent for the analyte and also acts as a scavenger for the acidic byproducts of the silylation reaction.
-
Internal Standard: The use of an internal standard corrects for variations in injection volume and potential inconsistencies in the derivatization reaction, leading to improved precision and accuracy.[18]
-
NPD Detector: A Nitrogen-Phosphorus Detector is highly sensitive and selective for nitrogen-containing compounds, which would provide enhanced selectivity for the nitropyridine analyte over other components in the reaction mixture.[12]
Acid-Base Titration
Acid-base titration is a classical analytical technique for determining the concentration of an acidic or basic substance.[19][20] For this compound, the carboxylic acid group provides a readily titratable acidic proton. This method is generally less expensive and requires less specialized equipment than chromatographic techniques.
Principle of Titration
The method involves the neutralization of the carboxylic acid with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[21] The reaction proceeds in a stoichiometric manner. The equivalence point, where the moles of the base added are equal to the moles of the acid in the sample, can be determined using a colorimetric indicator or by monitoring the pH change with a pH meter.
Experimental Protocol: Potentiometric Titration
This protocol details a potentiometric titration method, which offers higher precision than using a colorimetric indicator.
Instrumentation and Reagents:
-
Autotitrator or a burette and a pH meter with a combination pH electrode
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent: A mixture of water and a suitable organic solvent (e.g., ethanol or isopropanol) to ensure the solubility of the analyte and other components of the reaction mixture.
Procedure:
-
Sample Preparation:
-
Accurately transfer a known volume or weight of the reaction mixture into a beaker.
-
Add a sufficient volume of the solvent mixture to dissolve the sample and immerse the pH electrode.
-
-
Titration:
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of maximum slope on the titration curve, which can be determined from the first or second derivative of the curve.
-
-
Calculation:
-
Calculate the concentration of this compound in the sample using the following formula: Concentration (M) = (Volume of NaOH at equivalence point × Molarity of NaOH) / Volume of sample
-
Rationale for Experimental Choices
-
Potentiometric Detection: Using a pH meter to monitor the titration provides a more objective and precise determination of the equivalence point compared to the subjective color change of an indicator.
-
Mixed Solvent System: The use of an organic co-solvent is often necessary to ensure the solubility of all components in the reaction mixture, which may not be fully soluble in a purely aqueous medium.
-
Strong Base Titrant: A strong base like NaOH ensures a complete and rapid reaction with the weak carboxylic acid, resulting in a sharp and easily identifiable equivalence point.
Comparative Analysis of the Methods
The choice of the most suitable analytical method depends on several factors, including the required specificity, sensitivity, sample throughput, and available instrumentation. The following table provides a comparative summary of the three techniques for the quantitative analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization | Acid-Base Titration |
| Specificity | High (can separate the analyte from impurities and starting materials) | High (with a selective detector like NPD) | Low (titrates all acidic species in the sample) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) |
| Sample Throughput | Moderate (typically 10-20 min per sample) | Moderate (requires derivatization step) | High (can be rapid, especially with an autotitrator) |
| Instrumentation Cost | High | High | Low |
| Ease of Use | Requires skilled operator | Complex (derivatization adds a step) | Relatively simple |
| Precision | Excellent (<1% RSD typical) | Excellent (<2% RSD typical) | Good (can be <1% RSD with potentiometry) |
| Robustness | Good | Moderate (derivatization can be a source of variability) | Excellent |
Conclusion and Recommendations
For the quantitative analysis of this compound in reaction mixtures, High-Performance Liquid Chromatography (HPLC) is generally the most recommended method. Its high specificity allows for the accurate quantification of the analyte even in the presence of structurally similar impurities, starting materials, and byproducts. This is a critical advantage in the context of reaction monitoring and process development in the pharmaceutical industry. The method is robust, precise, and can be readily validated to meet regulatory requirements.
Gas Chromatography (GC) with derivatization offers excellent sensitivity and can be a viable alternative, particularly if a highly selective detector like an NPD is available. However, the additional derivatization step adds complexity and potential for error, making it less straightforward for routine analysis compared to HPLC.
Acid-Base Titration is a cost-effective and rapid method for determining the total acid content in a sample. However, its lack of specificity is a significant drawback for in-process control of a chemical reaction where other acidic or basic species may be present. It is best suited for the analysis of relatively pure samples of the final isolated intermediate.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the complexity of the sample matrix, the need for impurity profiling, and the desired level of accuracy and precision.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. aaps.ca [aaps.ca]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. epa.gov [epa.gov]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. scispace.com [scispace.com]
- 15. gcms.cz [gcms.cz]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 17. Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone | Semantic Scholar [semanticscholar.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. asdlib.org [asdlib.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-nitropyridine-2-carboxylic acid
This document provides essential procedural guidance for the safe handling and disposal of 5-Chloro-3-nitropyridine-2-carboxylic acid (CAS No. 899423-94-0).[1][2] As a substituted pyridine derivative, this compound's chemical structure—incorporating a chlorinated aromatic ring, a nitro group, and a carboxylic acid—necessitates a rigorous and informed approach to its disposal. The protocols outlined herein are designed for researchers, chemists, and laboratory personnel to ensure operational safety, regulatory compliance, and environmental stewardship.
Hazard Profile and Risk Assessment: Understanding the "Why"
The disposal protocol for any chemical is dictated by its inherent hazards. This compound is a complex molecule whose risks are derived from its distinct functional groups:
-
Chlorinated Aromatic System: Halogenated organic compounds are often persistent in the environment and can be toxic.[3] Their disposal is strictly regulated and typically requires high-temperature incineration to ensure complete destruction and prevent the release of harmful byproducts.[3][4] For this reason, they must never be mixed with non-halogenated solvent waste, as this contaminates the entire stream, rendering it unsuitable for simpler recovery methods and escalating disposal costs.[5]
-
Nitroaromatic Group: The nitro group makes the compound a strong electron-withdrawing system, contributing to its reactivity and potential toxicity. Nitroaromatic compounds as a class are known for their biological activity and potential for mutagenicity, and they are often resistant to biodegradation.[6]
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule, suggesting it may be corrosive or irritating to tissues.
While a specific, comprehensive safety data sheet for this exact compound is not widely available, data from structurally similar chemicals allows for a reliable extrapolation of its likely hazard profile.
Table 1: Anticipated Hazard Classification
| Hazard Class | Anticipated Classification & Statement | Rationale based on Analogous Compounds |
|---|---|---|
| Acute Toxicity (Oral) | Warning or Danger: Harmful or Toxic if swallowed. | Analogues like 5-Chloro-2-nitropyridine and 2-Chloro-3-nitropyridine are classified as harmful or toxic if swallowed.[7][8][9] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation. | The carboxylic acid moiety and data from related compounds like 5-Chloropyridine-2-carboxylic acid suggest irritant properties.[7][10] |
| Serious Eye Damage/Irritation | Warning or Danger: Causes serious eye irritation or damage. | Nearly all structurally related pyridines are classified as serious eye irritants or capable of causing eye damage.[7][10][11] |
| Respiratory Irritation | Warning: May cause respiratory irritation. | This is a common hazard for acidic, powdered organic compounds and is noted for similar structures.[7][10][11] |
| Environmental Hazard | Warning: Harmful or toxic to aquatic life. | Chlorinated and nitrated aromatic compounds are frequently flagged for their environmental persistence and toxicity to aquatic organisms.[7][8][12] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following safety measures are mandatory.
Engineering Controls:
All handling of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13] Ensure that an eyewash station and safety shower are readily accessible.[12][14]
Required Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential for minimizing exposure risk.
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[13][15]
-
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[13] Employ proper glove removal technique, avoiding contact between the glove's outer surface and bare skin, and dispose of contaminated gloves as hazardous waste.[13]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider additional impervious clothing.[13]
-
Respiratory Protection: If there is a risk of generating significant dust and fume hood use is not feasible, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[15]
Step-by-Step Waste Segregation & Collection Protocol
Proper segregation is the most critical step in the disposal process. Failure to segregate correctly can lead to dangerous chemical reactions, regulatory violations, and significantly increased disposal costs.
Objective: To safely collect and store this compound waste in a designated, properly labeled container for halogenated organic solids.
Methodology:
-
Designate a Waste Stream: This compound must be disposed of as "Halogenated Organic Solid Waste." It must not be mixed with non-halogenated waste, aqueous waste, or general laboratory trash.[5][16]
-
Select an Appropriate Container:
-
Use a wide-mouth, high-density polyethylene (HDPE) or other compatible plastic container with a tightly sealing screw cap.[16]
-
The container must be clean, dry, and in good condition.
-
Ensure the container is clearly and durably labeled as "Halogenated Organic Solid Waste."
-
-
Transferring Waste:
-
Carefully transfer the solid waste into the designated container using a spatula or scoop. Minimize the generation of dust.
-
If disposing of materials contaminated with the compound (e.g., weighing paper, contaminated gloves), place them directly into the same container.
-
-
Labeling the Container:
-
Attach a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" and list any other components in the waste.[16]
-
Indicate the approximate quantity of the waste.
-
Check all appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Keep the waste container tightly closed when not in use.[10][13][16]
-
Store the container in a designated satellite accumulation area or a secondary containment bin within the laboratory. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents or bases.[11][14]
-
Spill Management Protocol
In the event of a small-scale laboratory spill, follow these procedures immediately.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Ensure Proper PPE: Before cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean Up:
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Place the used towels in the same waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.
Final Disposal Pathway: From Lab to Destruction
The final stage of disposal must be handled by trained professionals.
-
Institutional EHS: Once your waste container is approaching full (do not fill beyond 90% capacity), arrange for a pickup by your institution's EHS department or a licensed hazardous waste contractor.[10][16]
-
Ultimate Destruction: The accepted and environmentally sound method for destroying chlorinated organic residues is high-temperature incineration.[3] This process decomposes the organic material into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides. These gases are then treated in a "scrubber" system to neutralize acidic components and prevent atmospheric pollution.[3][4]
The following workflow diagram illustrates the decision-making and procedural steps for proper disposal.
References
- 1. This compound | 899423-94-0 [chemicalbook.com]
- 2. This compound - CAS:899423-94-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.com [fishersci.com]
- 16. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
